[2,2'-Bipyridine]-4,4'-dicarbaldehyde
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCACAOPZBJKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400242 | |
| Record name | [2,2'-Bipyridine]-4,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99970-84-0 | |
| Record name | [2,2'-Bipyridine]-4,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-4,4'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [2,2'-Bipyridine]-4,4'-dicarbaldehyde: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
CAS Number: 99970-84-0
Chemical Name: [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and diagnostics. Its unique structure, featuring a bipyridine core with two aldehyde functional groups, makes it a valuable building block for the synthesis of a wide range of derivatives, including Schiff bases, metal complexes, and covalent organic frameworks (COFs).
Physicochemical and Spectroscopic Properties
This compound is an off-white to light yellow solid.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 212.20 g/mol | [2][3][4] |
| Melting Point | 188 °C (decomposes) | [1][2] |
| Boiling Point (Predicted) | 434.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.03 ± 0.30 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [1] |
Synthesis and Experimental Protocol
This compound is primarily synthesized through the oxidation of 4,4'-dimethyl-2,2'-bipyridine. The following is a representative experimental protocol.
Synthesis of this compound
Objective: To synthesize this compound from 4,4'-dimethyl-2,2'-bipyridine.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Nitrogen gas
-
Standard reflux apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a 100 mL two-necked round-bottomed flask, add 4,4'-dimethyl-2,2'-bipyridine (500 mg, 2.71 mmol, 1.0 eq.).
-
Add 1,4-dioxane dropwise with stirring until the starting material is completely dissolved.
-
Bubble nitrogen gas through the solution for 15 minutes to create an inert atmosphere.
-
Under a nitrogen counterflow, add selenium dioxide (663 mg, 5.97 mmol, 2.2 eq.).
-
Heat the reaction mixture to reflux and maintain for 44 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
Applications in Research and Drug Development
The aldehyde functionalities of this compound make it a highly reactive precursor for the synthesis of various derivatives with applications in medicinal chemistry and bio-sensing.
Schiff Base Formation and Bioactive Metal Complexes
The aldehyde groups readily undergo condensation reactions with primary amines to form Schiff bases. These Schiff base ligands can then be used to chelate various metal ions, forming metal complexes with potential biological activities. Derivatives of 2,2'-bipyridine have been explored for their anticancer, antibacterial, and antitumour properties.[5] The bipyridine core itself is a well-established pharmacophore in medicinal chemistry.
Fluorescent Sensing Applications
The bipyridine scaffold is a key component in many fluorescent chemosensors. The aldehyde groups of this compound can be modified to create sensors for various analytes, including metal ions. The following protocol is adapted from a similar bipyridine-based sensor and illustrates a general workflow for developing a fluorescence-based assay.
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
Objective: To evaluate the efficacy of a this compound derivative as a fluorescent sensor for a specific metal ion.
Materials:
-
Synthesized fluorescent sensor (derivative of this compound)
-
High-purity solvents (e.g., DMSO, buffered aqueous solution)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂) of known concentration
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the fluorescent sensor in a suitable solvent like DMSO.
-
Preparation of Working Solution: Dilute the stock solution with a buffer (e.g., HEPES, pH 7.4) to a final concentration in the micromolar range (e.g., 1-10 µM). The final DMSO concentration should be kept low (<1%).
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Record a blank spectrum using the buffer solution.
-
-
Initial Measurement: Place the working solution of the sensor in a quartz cuvette and record its initial fluorescence emission spectrum (F₀).
-
Titration:
-
Make successive small additions of a metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the new fluorescence emission spectrum (F).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Analyze the data to determine the binding affinity and selectivity of the sensor.
-
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its aldehyde groups provide a robust platform for the development of novel compounds with significant potential in drug discovery, diagnostics, and materials science. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists looking to explore the applications of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2'-Bipyridine-4,4'-dicarboxaldehyde | C12H8N2O2 | CID 4171663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2 -Bipyridine-4,4 -dicarboxaldehyde 95 99970-84-0 [sigmaaldrich.com]
- 5. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
An In-depth Technical Guide to [2,2'-Bipyridine]-4,4'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [2,2'-Bipyridine]-4,4'-dicarbaldehyde, a versatile heterocyclic aldehyde crucial for the synthesis of advanced materials and complex molecules. This document details its chemical properties, outlines key experimental protocols for its use, and illustrates relevant synthetic pathways and workflows.
Core Molecular Data
This compound is a symmetrical organic compound featuring a bipyridine core functionalized with two aldehyde groups. These reactive sites make it a valuable precursor in coordination chemistry and materials science.
| Property | Data | Reference(s) |
| Chemical Formula | C₁₂H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 212.20 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| CAS Number | 99970-84-0 | [1][2] |
| Appearance | Powder | [4] |
| Canonical SMILES | C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O | [1] |
| InChIKey | UJCACAOPZBJKIW-UHFFFAOYSA-N | [1] |
Synthetic Pathways and Experimental Workflows
This compound is a key building block for creating larger, functional architectures such as Schiff bases, macrocycles, and porous crystalline polymers like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Its rigid bipyridyl core can act as a chelating ligand for metal ions.
Below are diagrams illustrating the logical workflows for the synthesis of the bipyridine core and its subsequent use in forming Schiff bases and covalent organic frameworks.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The procedures below are generalized based on standard organic chemistry techniques for related compounds and applications. Researchers should optimize these methods for their specific needs.
3.1 Synthesis of the Precursor
The synthesis of this compound typically starts from 4,4'-dimethyl-2,2'-bipyridine. While a specific protocol for the oxidation of the 4,4'-dimethyl isomer to the 4,4'-dicarbaldehyde is not detailed in the searched literature, a common method involves oxidation using an agent like selenium dioxide or through a multi-step process involving bromination followed by hydrolysis.
A related multi-step synthesis for the analogous 2,2'-bipyridine-4,4'-dicarboxylic acid has been patented, which involves the coupling of 2-chloro-4-methoxycarbonylpyridine precursors using a nickel chloride, triphenylphosphine, and zinc catalyst system in DMF.[5] This indicates a viable pathway for constructing the 4,4'-disubstituted bipyridine core.[5]
3.2 General Protocol for Schiff Base Formation
The reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a fundamental condensation reaction. This reaction can be used to synthesize complex ligands or macrocycles.
-
Reactants :
-
This compound (1 equivalent)
-
Primary amine (2 equivalents for full condensation)
-
-
Solvent : Methanol or Ethanol is commonly used.
-
Catalyst (Optional) : A few drops of a mild acid, such as acetic acid or sulfuric acid, can catalyze the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Procedure :
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the primary amine to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
3.3 General Protocol for Solvothermal Synthesis of Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers formed from the reaction of organic building blocks. The solvothermal method is a common technique for their synthesis.[6] this compound can act as a linker molecule when reacted with a multifunctional amine "node" molecule.
-
Reactants :
-
This compound (e.g., 2 equivalents)
-
A multifunctional amine, such as 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (e.g., 1 equivalent)
-
-
Solvent System : A mixture of solvents is often used, such as o-dichlorobenzene and 1-butanol.
-
Catalyst : An aqueous acid catalyst, typically acetic acid (e.g., 6M solution), is used to promote the reversible imine bond formation necessary for crystallization.
-
Procedure :
-
Place the aldehyde and amine monomers into a Pyrex tube.
-
Add the solvent mixture and the aqueous acid catalyst.
-
Flash-freeze the tube in liquid nitrogen, evacuate to remove air, and seal the tube under vacuum.
-
Heat the sealed tube in an oven at a constant temperature (typically 120 °C) for 3 to 7 days.
-
After cooling to room temperature, a solid precipitate (the COF) will have formed.
-
Collect the solid by filtration and wash thoroughly with various organic solvents (e.g., acetone, THF) to remove unreacted monomers and solvent.
-
Activate the COF by drying under high vacuum at an elevated temperature to remove residual solvent from the pores.
-
Applications in Research
The unique structure of this compound makes it a valuable component in several areas of advanced materials and chemical synthesis:
-
Coordination Chemistry : The bipyridine unit is an excellent N,N-chelating ligand that can coordinate with a wide range of metal ions. The aldehyde groups can be further modified, allowing for the creation of complex, multifunctional metal-ligand systems.
-
Covalent and Metal-Organic Frameworks (COFs/MOFs) : As a rigid linker, it is used to construct porous crystalline materials.[1][7] The nitrogen atoms within the bipyridine units can remain uncoordinated, providing open metal-binding sites within the framework pores, which is highly desirable for applications in catalysis and sensing.[3]
-
Supramolecular Chemistry : It serves as a building block for large, cyclic structures (macrocycles) through condensation reactions, which can act as host molecules for specific guests.
-
Pharmaceutical and Materials Science : Schiff bases derived from this compound have been investigated for their potential biological activities, including anticancer properties.[8]
References
- 1. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 2. osti.gov [osti.gov]
- 3. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 6. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to [2,2'-Bipyridine]-4,4'-dicarbaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,2'-Bipyridine]-4,4'-dicarbaldehyde is a versatile organic compound that serves as a crucial building block in supramolecular chemistry, materials science, and catalysis. Its rigid bipyridyl core functionalized with reactive aldehyde groups allows for the construction of complex architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This technical guide provides a comprehensive overview of its structure, IUPAC nomenclature, detailed experimental protocols for its synthesis and characterization, and its application in the formation of functional materials. Furthermore, it explores the broader context of bipyridine derivatives in modulating key biological signaling pathways relevant to drug discovery.
Chemical Structure and IUPAC Name
This compound is a symmetrical molecule featuring a 2,2'-bipyridine core with aldehyde functionalities at the 4 and 4' positions.
IUPAC Name: this compound[1]
Synonyms: 2,2'-Bipyridine-4,4'-dicarboxaldehyde[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 99970-84-0 | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₂ | [1] |
| Molecular Weight | 212.20 g/mol | [1][2] |
| Appearance | Colorless solid | [3] |
| Melting Point | 188 °C (decomposes) | [2] |
| Solubility | Soluble in many organic solvents |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of 4,4'-dimethyl-2,2'-bipyridine using selenium dioxide (SeO₂).[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (for inert atmosphere)
-
Dichloromethane
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in anhydrous 1,4-dioxane.
-
Add selenium dioxide (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the black selenium precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
-
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Observed Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde protons. The aromatic region will display a complex splitting pattern consistent with the substituted bipyridine ring system. A distinct singlet for the aldehyde protons will be observed at a downfield chemical shift (typically around 10 ppm). |
| ¹³C NMR | The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon of the aldehyde groups (typically above 190 ppm).[5] |
| FT-IR (cm⁻¹) | The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups (typically around 1700 cm⁻¹).[6] Characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.20). |
Application in the Synthesis of Covalent Organic Frameworks (COFs)
This compound is a valuable building block for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing.[7]
Experimental Workflow for COF Synthesis:
Caption: General workflow for the synthesis of a COF.
Detailed Protocol (Representative):
-
Materials:
-
This compound
-
Aromatic amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)
-
1,4-Dioxane
-
Mesitylene
-
Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube
-
-
Procedure:
-
In a Pyrex tube, add this compound (e.g., 0.1 mmol) and the aromatic amine linker (e.g., 0.067 mmol for a C3 symmetric linker).
-
Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1 mL).
-
Add aqueous acetic acid (e.g., 0.1 mL of 6 M solution) as a catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed sequentially with anhydrous acetone and anhydrous dichloromethane.
-
The resulting powder is dried under vacuum to yield the crystalline COF.
-
Relevance in Drug Development: Bipyridine Derivatives and Signaling Pathways
Bipyridine scaffolds are of significant interest in drug development due to their ability to chelate metal ions and interact with biological macromolecules. Recent studies have shown that certain bipyridine derivatives can exert anticancer effects by modulating key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are often dysregulated in cancer.[8][9][10][11] For instance, resistance to BRAF inhibitors in melanoma can be mediated by the activation of the AKT pathway.
Conceptual Signaling Pathway:
Caption: Bipyridine derivatives targeting BRAF and AKT pathways.
This diagram illustrates how bipyridine derivatives can potentially inhibit both the BRAF-MEK-ERK and PI3K-AKT signaling pathways, which are critical for cancer cell proliferation and survival. By targeting multiple nodes in these interconnected pathways, such compounds could offer a strategy to overcome drug resistance.
Conclusion
This compound is a key chemical entity with significant potential in the development of advanced materials and as a scaffold in medicinal chemistry. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers. The exploration of its derivatives in the context of complex biological signaling pathways opens up new avenues for the design of novel therapeutic agents. Further research into the structure-activity relationships of its coordination complexes and polymeric frameworks will undoubtedly lead to new and exciting applications.
References
- 1. 2,2'-Bipyridine-4,4'-dicarboxaldehyde | C12H8N2O2 | CID 4171663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2′-ビピリジン-4,4′-ジカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
- 4. adichemistry.com [adichemistry.com]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BRAF inhibitor resistance mediated by the AKT pathway in an oncogenic BRAF mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Resistance to BRAF inhibition in BRAF-mutant colon cancer can be overcome with PI3K inhibition or demethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of [2,2'-Bipyridine]-4,4'-dicarbaldehyde from 4,4'-Dimethyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of [2,2'-Bipyridine]-4,4'-dicarbaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. The core of this guide focuses on the direct oxidation of the methyl groups, a crucial transformation for accessing this versatile dialdehyde.
Synthetic Strategy: Direct Oxidation
The most direct and widely reported method for the synthesis of this compound from 4,4'-dimethyl-2,2'-bipyridine is the selective oxidation of the two methyl groups. This transformation requires a chemoselective oxidizing agent that can convert the benzylic-like methyl groups to aldehydes without over-oxidation to carboxylic acids or degradation of the bipyridine core. Among the various oxidizing agents, selenium dioxide (SeO₂) has proven to be the most effective for this specific conversion.
The reaction proceeds by the electrophilic attack of selenium dioxide on the enol form of the methyl-substituted pyridine ring, followed by a series of rearrangements and hydrolysis to yield the desired aldehyde. Careful control of reaction conditions is paramount to maximize the yield of the dicarbaldehyde and minimize the formation of byproducts.
Experimental Protocol: Selenium Dioxide Oxidation
The following protocol is a detailed methodology for the synthesis of this compound using selenium dioxide.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Deionized Water
-
Celite® or equivalent filter aid
-
Standard laboratory glassware
-
Heating mantle with stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dimethyl-2,2'-bipyridine in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To this solution, add a stoichiometric amount of selenium dioxide.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The black selenium byproduct will precipitate.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via selenium dioxide oxidation.
| Parameter | Value |
| Starting Material | 4,4'-Dimethyl-2,2'-bipyridine |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | Reflux |
| Reaction Time | Dependent on scale and monitoring |
| Product | This compound |
| Yield | Reported yields vary, typically moderate to good |
| Purification Method | Recrystallization |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the synthesis and potential applications, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of the synthesized compound to potential drug development applications.
Safety Considerations
-
Selenium Dioxide (SeO₂) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood away from ignition sources.
-
The work-up procedure generates elemental selenium as a byproduct, which should be disposed of according to institutional hazardous waste protocols.
This technical guide provides a foundational understanding of the synthesis of this compound. For further detailed information and specific reaction parameters, it is recommended to consult the primary scientific literature.
Spectroscopic and Synthetic Profile of [2,2'-Bipyridine]-4,4'-dicarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, [2,2'-Bipyridine]-4,4'-dicarbaldehyde. This compound serves as a critical building block in the synthesis of complex molecules, including metal-organic frameworks (MOFs), supramolecular assemblies, and novel pharmaceutical agents. Its bifunctional nature, arising from the two aldehyde groups, allows for a wide range of chemical transformations, making it a compound of significant interest in various fields of chemical and materials science.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the aldehyde groups and the aromaticity of the bipyridine core.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-3' | 8.9 - 9.1 | d | ~5 |
| H-5, H-5' | 7.8 - 8.0 | dd | ~5, ~1.5 |
| H-6, H-6' | 8.7 - 8.9 | d | ~1.5 |
| Aldehyde (-CHO) | 10.0 - 10.2 | s | - |
Note: Predicted values are based on the analysis of similar bipyridine derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-2' | 156 - 158 |
| C-3, C-3' | 121 - 123 |
| C-4, C-4' | 140 - 142 |
| C-5, C-5' | 125 - 127 |
| C-6, C-6' | 151 - 153 |
| Aldehyde (-CHO) | 192 - 194 |
Note: Predicted values are based on the analysis of similar bipyridine derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions. Sigma-Aldrich Co. LLC. is a cited source for NMR spectra of this compound, though the specific data is not publicly detailed.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by the characteristic vibrations of the aldehyde and aromatic moieties.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (aldehyde) | 1690 - 1715 | Strong |
| C=C/C=N stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |
| C-H bend (aromatic) | 700 - 900 | Strong |
Note: These are general ranges for the indicated functional groups.
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions corresponding to π-π* and n-π* transitions. Data for the closely related 2,2'-bipyridine and its dicarboxylate derivative show strong absorptions in the UV region, which provides an estimation for the dicarbaldehyde derivative.
Table 4: Expected UV-Vis Absorption Maxima (λmax)
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | ~280 - 300 | Not Reported |
| Chloroform | ~285 - 305 | Not Reported |
Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent polarity.
Experimental Protocols
A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not consistently reported. However, a plausible and efficient synthetic route can be devised based on established methods for the functionalization of bipyridine scaffolds. The most common precursor for this synthesis is 4,4'-dimethyl-2,2'-bipyridine.
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process starting from 4,4'-dimethyl-2,2'-bipyridine:
-
Oxidation to the Dicarboxylic Acid: The methyl groups of 4,4'-dimethyl-2,2'-bipyridine are oxidized to carboxylic acid groups.
-
Reduction to the Dialdehyde: The resulting [2,2'-Bipyridine]-4,4'-dicarboxylic acid is then selectively reduced to the corresponding dialdehyde.
Step 1: Synthesis of [2,2'-Bipyridine]-4,4'-dicarboxylic acid
-
Reactants: 4,4'-Dimethyl-2,2'-bipyridine, Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
4,4'-Dimethyl-2,2'-bipyridine is dissolved in a solution of sulfuric acid and water.
-
The solution is cooled in an ice bath, and potassium permanganate is added portion-wise while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the mixture is cooled, and the excess potassium permanganate is quenched with a suitable reducing agent (e.g., sodium bisulfite).
-
The precipitated manganese dioxide is removed by filtration.
-
The filtrate is neutralized with a base (e.g., NaOH) to precipitate the dicarboxylic acid, which is then collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of this compound
-
Reactants: [2,2'-Bipyridine]-4,4'-dicarboxylic acid, Thionyl Chloride (SOCl₂), a suitable reducing agent (e.g., Lithium tri-tert-butoxyaluminum hydride).
-
Procedure:
-
The [2,2'-Bipyridine]-4,4'-dicarboxylic acid is converted to the corresponding diacyl chloride by reacting with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.
-
The crude diacyl chloride is then dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (e.g., -78 °C).
-
A solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, in THF is added dropwise to the solution of the diacyl chloride.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Once the reaction is complete, it is quenched by the careful addition of water or a mild acid.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
-
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the logical flow of the synthesis and subsequent characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
References
Solubility Profile of [2,2'-Bipyridine]-4,4'-dicarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of [2,2'-Bipyridine]-4,4'-dicarbaldehyde in common organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on reported qualitative solubility, data inferred from structurally similar compounds, and detailed experimental protocols for determining solubility.
Core Physicochemical Properties
This compound is a solid at room temperature. Its molecular structure, featuring two pyridine rings functionalized with aldehyde groups, imparts a degree of polarity that influences its solubility in various media. The nitrogen atoms on the pyridine rings can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.
Quantitative Solubility Data
A single quantitative solubility measurement for this compound has been reported as "slightly soluble" with a value of 2.8 g/L at 25 °C; however, the solvent used for this determination is not specified in the available literature.[1]
Qualitative Solubility Data
Based on information for the target compound and its structural analogs, such as 2,2'-bipyridine and its derivatives, a qualitative solubility profile can be estimated. The compound is generally described as being soluble in polar organic solvents.[2] The expected solubility in various common organic solvents is summarized in the table below. It is crucial to note that these are general predictions and should be confirmed experimentally for specific applications.
| Solvent Class | Solvent | Expected Solubility | Rationale / Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and aprotic nature are expected to effectively solvate the molecule. The related 4,4'-dicarboxy-2,2'-bipyridine is known to be soluble in DMSO. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent. The related 4,4'-dicarboxy-2,2'-bipyridine is soluble in DMF. | |
| Acetonitrile | Moderately Soluble | Lower polarity compared to DMSO and DMF may result in moderate solubility. | |
| Tetrahydrofuran (THF) | Sparingly Soluble | The ether linkage and cyclic structure provide some polarity, but it may be less effective at dissolving the compound compared to more polar aprotic solvents. | |
| Polar Protic | Methanol | Moderately Soluble | Capable of hydrogen bonding, which may facilitate dissolution. The parent compound, 2,2'-bipyridine, exhibits moderate solubility in methanol.[3] |
| Ethanol | Moderately Soluble | Similar to methanol, with a slightly lower polarity. The parent compound, 2,2'-bipyridine, is soluble in ethanol.[4] | |
| Nonpolar | Chloroform | Sparingly Soluble | The polarity of the C-Cl bonds may allow for some interaction and dissolution. The related 4,4'-dicarboxy-2,2'-bipyridine has been reported to be soluble in chloroform. |
| Toluene | Sparingly Soluble | Aromatic stacking interactions might contribute to some degree of solubility. | |
| Hexane | Insoluble | The nonpolar aliphatic nature of hexane is unlikely to effectively solvate the polar this compound molecule. | |
| Aqueous | Water | Sparingly Soluble | The parent compound, 2,2'-bipyridine, has limited solubility in water.[3] The aldehyde groups may slightly increase hydrophilicity through hydrogen bonding. |
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, experimental determination is necessary. The following protocols, adapted from established methods for similar compounds, are recommended.
Gravimetric Method (Shake-Flask)
This is a reliable and widely used method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature using a shaker or orbital incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.
-
Sample Withdrawal and Analysis: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Evaporate the solvent from the withdrawn sample under reduced pressure or a stream of inert gas.
-
Quantification: Weigh the remaining solid residue.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant withdrawn.
UV-Vis Spectrophotometric Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum. It requires the creation of a calibration curve.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate the calibration curve.
-
-
Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method.
-
Sample Preparation and Analysis:
-
Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
References
[2,2'-Bipyridine]-4,4'-dicarbaldehyde safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 99970-84-0), a key organic building block utilized in organic synthesis and as a pharmaceutical intermediate.[1] It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. The following sections detail the compound's properties, associated hazards, and recommended safety protocols to ensure its proper and safe use in a laboratory setting.
Chemical and Physical Properties
This compound is an off-white to light yellow solid.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 212.20 g/mol | [1][2][5] |
| CAS Number | 99970-84-0 | [1][2][5] |
| Melting Point | 188 °C (decomposes) | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin, eye, and respiratory irritation.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning[5]
Hazard Statements:
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing.[6][7] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[6] |
Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[9]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[6][10]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6][8][9]
-
Minimize dust generation and accumulation. Use non-sparking tools.[6]
Storage
-
Store under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
First Aid and Emergency Procedures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[6][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6]
-
Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment as detailed in Section 3.2.[7][9]
-
Containment and Cleanup: Use dry cleanup procedures to avoid generating dust. Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[9] Do not let the product enter drains.[10] Following material removal, clean the affected area.
Visualized Safety Workflows and Hazard Relationships
The following diagrams illustrate the logical flow for safely handling this compound and the relationship between its primary hazards.
Caption: Safe handling workflow for this compound.
Caption: Hazard relationships for this compound.
Toxicological and Ecological Information
Toxicological Information
Ecological Information
There is currently no available data on the ecotoxicity of this compound.[6] Therefore, release into the environment should be strictly avoided to prevent potential harm to aquatic life and ecosystems.
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Waste material should be treated as hazardous waste.
-
Do not dispose of it via household drains or waste streams. Contact a licensed professional waste disposal service to dispose of this material.[6][7][10]
This technical guide is based on currently available safety information. It is imperative that all users of this compound consult the most recent Safety Data Sheet (SDS) from their supplier and are fully trained in handling hazardous chemicals.
References
- 1. 2,2'-Bipyridine-4,4'-dicarboxaldehyde CAS#: 99970-84-0 [m.chemicalbook.com]
- 2. 2,2'-Bipyridine-4,4'-dicarboxaldehyde | C12H8N2O2 | CID 4171663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 2,2'-Bipyridine-4,4'-dicarboxaldehyde | CymitQuimica [cymitquimica.com]
- 5. 2,2 -Bipyridine-4,4 -dicarboxaldehyde 95 99970-84-0 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. geneseo.edu [geneseo.edu]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Commercial Suppliers and Technical Guide for High-Purity [2,2'-Bipyridine]-4,4'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, quality control, and synthetic applications of high-purity [2,2'-Bipyridine]-4,4'-dicarbaldehyde. This versatile organic building block is a key component in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have significant potential in drug delivery, catalysis, and sensing applications.
Commercial Availability
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. Researchers should carefully consider the required purity for their specific application, as trace impurities can significantly impact the formation and properties of self-assembled structures like MOFs and COFs. Below is a summary of notable commercial suppliers.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Sigma-Aldrich | ≥95% | 99970-84-0 | Often cited in academic literature; detailed safety and property information available.[1] |
| J&K Scientific | 97% | 99970-84-0 | Provides access to related research articles citing the product. |
| BLDpharm | Purity specifications available upon request | 99970-84-0 | Offers the compound and indicates storage conditions of 2-8°C under an inert atmosphere.[2] |
| CymitQuimica | Min. 95% | 99970-84-0 | Describes the product as a powder. |
| MOLBASE | 95%, 98%, 99% | 99970-84-0 | A platform listing multiple suppliers, primarily based in China, with various purity grades and quantities available.[3] |
| CD Bioparticles | Purity specifications available upon request | 99970-84-0 | Marketed for use in porous organic materials and MOFs.[4] |
| CP Lab Chemicals | Min. 97% | 99970-84-0 | For professional manufacturing and research use only.[5] |
Quality Control and Characterization
Ensuring the purity and structural integrity of this compound is critical for its successful application in research and development. The primary analytical techniques for quality control include:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the compound. A high-purity sample should exhibit a single major peak, with the percentage purity calculated from the peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling patterns for this compound.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the aldehyde C=O stretch.
Below is a logical workflow for the procurement and quality control of high-purity this compound.
Experimental Protocols
This compound is a valuable precursor for the synthesis of complex macromolecular structures, primarily through Schiff base condensation reactions. This reaction involves the condensation of the aldehyde functional groups with primary amines to form imine linkages. This methodology is central to the formation of various MOFs and COFs.
General Protocol for Schiff Base Condensation
This protocol provides a general procedure for the reaction of this compound with a primary amine. The specific conditions may need to be optimized based on the reactivity of the chosen amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-phenylenediamine)
-
Anhydrous solvent (e.g., ethanol, methanol, DMF)
-
Acid catalyst (e.g., glacial acetic acid)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate container, dissolve the primary amine in the same solvent. For a difunctional amine, a 1:1 molar ratio with the dicarbaldehyde is typically used for polymerization.
-
Add the amine solution to the dicarbaldehyde solution dropwise with continuous stirring.
-
Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with the solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization or washing with appropriate solvents.
Example Application: Synthesis of a Metal-Organic Framework (MOF)
This protocol outlines the solvothermal synthesis of a MOF using a bipyridine-based linker derived from this compound. The bipyridine unit within the linker can act as a chelating site for metal ions. While the specific dicarbaldehyde is not used directly in this example, the related dicarboxylic acid is, which is a common derivative. This illustrates a typical application pathway for this class of compounds.
Materials:
-
2,2'-bipyridine-4,4'-dicarboxylic acid (can be synthesized from the dicarbaldehyde)
-
Metal salt (e.g., Cd(NO₃)₂·4H₂O, Zn(NO₃)₂·6H₂O)[6]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve 2,2'-bipyridine-4,4'-dicarboxylic acid in DMF.
-
To this solution, add the metal salt.
-
Seal the vial and heat it in an oven at a temperature typically between 100-120°C for 8-24 hours.
-
After the reaction period, allow the vial to cool slowly to room temperature.
-
Crystals of the MOF should have formed. Collect the crystals by decanting the solvent.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like methanol or ethanol.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Signaling Pathways and Logical Relationships
The primary utility of this compound in the context of drug development and advanced materials lies in its role as a building block. The logical relationship from the starting material to a functional application is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 3. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
- 4. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 5. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 6. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]
The Pivotal Role of Bipyridine-Based Ligands in Modern Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bipyridine-based ligands have emerged as a cornerstone of modern coordination chemistry, attributable to their remarkable versatility, robust chelating properties, and the unique photophysical and electrochemical characteristics they impart to metal complexes. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of bipyridine-based ligands and their coordination compounds. It offers a comprehensive overview for researchers, scientists, and professionals in drug development, with a focus on practical applications in catalysis, materials science, and medicine. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, alongside a quantitative analysis of their structural and spectroscopic properties. Furthermore, this guide employs visualizations of key mechanistic pathways and experimental workflows to facilitate a deeper understanding of the structure-function relationships that govern the utility of these important molecules.
Introduction to Bipyridine Ligands
2,2'-Bipyridine (bpy) is a bidentate chelating ligand composed of two pyridine rings linked by a C-C bond at the 2 and 2' positions. This arrangement allows the two nitrogen atoms to coordinate to a metal center, forming a stable five-membered ring. This chelation effect significantly enhances the stability of the resulting metal complexes compared to their monodentate pyridine analogues. The aromatic nature of the bipyridine scaffold also plays a crucial role, participating in π-stacking interactions and influencing the electronic properties of the complex through metal-to-ligand charge transfer (MLCT) transitions.
The versatility of bipyridine chemistry stems from the ease with which the bipyridine core can be functionalized. A wide array of substituents can be introduced at various positions on the pyridine rings, allowing for the fine-tuning of the steric and electronic properties of the ligand. This, in turn, modulates the coordination geometry, redox potentials, and photophysical behavior of the corresponding metal complexes, enabling the rational design of compounds for specific applications.
Synthesis of Bipyridine-Based Ligands and their Metal Complexes
The synthesis of bipyridine ligands and their metal complexes involves a range of organic and inorganic synthetic methodologies. The choice of method depends on the desired substitution pattern on the bipyridine core and the nature of the metal center.
Synthesis of Substituted Bipyridine Ligands
Cross-coupling reactions are the most powerful tools for the synthesis of functionalized bipyridine ligands.
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce alkyl groups onto the bipyridine scaffold.
Materials:
-
2-bromo-4-(tert-butyl)pyridine
-
4-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-(tert-butyl)pyridine (1.0 equiv), 4-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Add a 4:1 mixture of anhydrous toluene and degassed water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4'-di(tert-butyl)-2,2'-bipyridine as a white solid.
Synthesis of Bipyridine Metal Complexes
The synthesis of bipyridine metal complexes is typically achieved by reacting the desired bipyridine ligand with a suitable metal precursor.
This protocol outlines the synthesis of the archetypal [Ru(bpy)₃]²⁺ complex.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl)
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (1.0 equiv) and 2,2'-bipyridine (3.3 equiv) in DMF.
-
Reflux the mixture for 4 hours under an inert atmosphere. The color of the solution will change from dark brown to deep red.
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of LiCl to precipitate the complex.
-
Filter the resulting solid and wash with cold water and diethyl ether.
-
Recrystallize the crude product from a minimal amount of hot water, followed by the addition of a saturated LiCl solution and cooling to obtain [Ru(bpy)₃]Cl₂ as red-orange crystals.
Quantitative Data on Bipyridine Complexes
The properties of bipyridine metal complexes are dictated by their precise three-dimensional structures and electronic configurations. This section presents key quantitative data for a selection of representative complexes.
Structural Parameters
The following table summarizes selected bond lengths and angles for some well-characterized bipyridine complexes, providing insight into their coordination geometries.
| Complex | Metal-N Bond Length (Å) | N-Metal-N Bite Angle (°) | Coordination Geometry |
| --INVALID-LINK--₂ | 1.956(3) | 81.6(1) | Distorted Octahedral |
| [Ru(bpy)₃]Cl₂ | 2.056(5) | 78.8(2) | Distorted Octahedral |
| [Cu(bpy)₂I]I | 2.002(4), 2.085(4) | 80.8(1) | Distorted Trigonal Bipyramidal |
| --INVALID-LINK--₂ | 2.089(2) | 79.1(1) | Octahedral |
| trans---INVALID-LINK--₂[1] | 2.073(2) | 79.3(1) | Octahedral |
Spectroscopic and Electrochemical Data
The electronic properties of bipyridine complexes are readily probed by various spectroscopic and electrochemical techniques.
| Complex | λabs (nm) (ε, M⁻¹cm⁻¹) | λem (nm) | Redox Potential (V vs. SCE) |
| [Ru(bpy)₃]²⁺ | 452 (14,600) | 615 | +1.26 (Ru³⁺/²⁺) |
| [Fe(bpy)₃]²⁺ | 522 (8,600) | - | +1.06 (Fe³⁺/²⁺) |
| [Os(bpy)₃]²⁺ | 480 (11,800) | 720 | +0.84 (Os³⁺/²⁺) |
| [Re(bpy)(CO)₃Cl] | 370 (3,000) | 530 | -1.25 (bpy⁰/⁻) |
| [Ir(ppy)₂(bpy)]⁺ | 375 (5,000) | 590 | +0.98 (Ir⁴⁺/³⁺) |
Applications of Bipyridine-Based Complexes
The tunable properties of bipyridine-based metal complexes have led to their widespread application in diverse scientific and technological fields.
Catalysis
Bipyridine complexes are extensively used as catalysts in a variety of organic transformations, most notably in cross-coupling reactions.
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental tool in modern synthetic chemistry.
Photocatalysis for Energy Applications
Ruthenium and other transition metal bipyridine complexes are renowned for their use as photosensitizers in light-driven chemical reactions, such as water splitting for hydrogen production.
This diagram outlines a typical three-component system for photocatalytic hydrogen evolution, consisting of a photosensitizer, a catalyst, and a sacrificial electron donor.
Medicinal Applications: Anticancer Agents
Bipyridine metal complexes, particularly those of ruthenium, have shown significant promise as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) through various signaling pathways.
The following diagram illustrates a simplified signaling pathway for apoptosis induced by a generic Ru(II)-bipyridine complex, highlighting the central role of reactive oxygen species (ROS) and mitochondrial dysfunction.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential drug candidates.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bipyridine metal complex stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the bipyridine metal complex in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Conclusion
Bipyridine-based ligands continue to be a central focus of research in coordination chemistry, with their influence extending into catalysis, materials science, and medicine. The ability to systematically modify their structure provides a powerful platform for the design of metal complexes with tailored properties. This guide has provided a comprehensive overview of the fundamental aspects of bipyridine chemistry, from synthesis and characterization to their diverse applications. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further innovation and discovery in this exciting area of chemical science.
References
An In-depth Technical Guide to Aldehyde-Functionalized Linkers for Porous Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of aldehyde-functionalized linkers and their crucial role in the design and synthesis of porous materials, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other porous polymers. It delves into their synthesis, characterization, and applications, with a special focus on their emerging significance in the field of drug development.
Introduction to Aldehyde-Functionalized Porous Materials
Porous materials are characterized by their high surface area and tunable pore sizes, making them ideal candidates for a wide range of applications, from gas storage and separation to catalysis and drug delivery.[1] The properties of these materials are largely dictated by the organic linkers used in their synthesis. Aldehyde-functionalized linkers are a particularly versatile class of building blocks due to the reactive nature of the aldehyde group. This reactivity allows for the formation of various stable covalent bonds, leading to the construction of robust and functional porous frameworks.[2]
The most common reaction involving aldehyde linkers is the condensation with amines to form imine bonds (a Schiff base reaction), which is a cornerstone in the synthesis of many COFs.[2] However, aldehydes can also participate in other condensation reactions, for instance with hydrazides to form hydrazones, or undergo post-synthetic modifications, further expanding the functional diversity of the resulting porous materials.[3]
Synthesis of Aldehyde-Functionalized Porous Materials
The synthesis of porous materials using aldehyde-functionalized linkers typically involves solvothermal or ionothermal methods, where the linkers and metal nodes (for MOFs) or other organic building blocks (for COFs) are reacted in a solvent at elevated temperatures.[4] Post-synthetic modification (PSM) is another powerful strategy where a pre-synthesized porous framework is chemically altered to introduce aldehyde functionalities or to react with existing aldehyde groups.[3][5]
Synthesis of Aldehyde-Functionalized Linkers
The foundation of these porous materials lies in the synthesis of the aldehyde-functionalized organic linkers themselves. These are typically aromatic molecules with two or more aldehyde groups. Common synthetic routes include:
-
Oxidation of Methyl Groups: Aromatic compounds with multiple methyl groups can be oxidized to aldehydes using various oxidizing agents.
-
Formylation Reactions: Direct introduction of aldehyde groups onto an aromatic ring can be achieved through reactions like the Vilsmeier-Haack or Gattermann reaction.
-
Functional Group Transformation: Other functional groups, such as alcohols or esters, can be converted to aldehydes through controlled oxidation or reduction, respectively.
Pre-Synthetic Functionalization
In this approach, the aldehyde-functionalized linker is directly incorporated into the porous framework during its initial synthesis.
Example: Synthesis of an Imine-Linked COF
Post-Synthetic Modification (PSM)
PSM allows for the introduction of aldehyde groups onto a pre-existing porous material or the reaction of existing aldehyde groups with other molecules. This is particularly useful for incorporating functional groups that may not be stable under the initial synthesis conditions.[6]
Example: Post-Synthetic Modification of an Amine-Functionalized MOF
Quantitative Data of Aldehyde-Functionalized Porous Materials
The choice of linker and synthesis method significantly impacts the physicochemical properties of the resulting porous material. The following tables summarize key quantitative data for a selection of aldehyde-functionalized MOFs, COFs, and porous polymers.
Table 1: Properties of Aldehyde-Functionalized Metal-Organic Frameworks (MOFs)
| MOF Name | Aldehyde Linker/Precursor | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| UiO-66-CHO | 2-formylterephthalic acid | ~1100 | ~0.55 | ~6 | [7] |
| MIL-101-NH-CHO | 2-aminoterephthalic acid (post-synthetically modified) | ~1500 | ~0.8 | ~29, 34 | [3] |
| ZIF-90 | Imidazole-2-carboxaldehyde | ~1330 | 0.67 | 11.2 | [8] |
| NU-1000 | 1,3,6,8-tetrakis(p-benzoic acid)pyrene | 2320 | 1.4 | 30 | |
| MOF-5 | Terephthalic acid | 3676 | 1.29 | 12.9 | [9] |
| MIL-53(Al) | Terephthalic acid | >1000 | ~0.65 | ~6.5 |
Table 2: Properties of Aldehyde-Functionalized Covalent Organic Frameworks (COFs)
| COF Name | Aldehyde Linker | Amine Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| COF-5 | Terephthalaldehyde | p-Phenylenediamine | 1590 | 0.98 | 2.7 | [10] |
| COF-102 | Tetra(4-formylphenyl)silane | p-Phenylenediamine | 3472 | 3.44 | - | [10] |
| 3D-bor-COF-1 | 1,3,5-Triformylbenzene | Tetra(4-aminophenyl)methane | 3205.5 | - | 3.1 | [11] |
| dpp-TAPB COF | 2,5-Dimethoxyterephthalaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | 1670 | - | 5.8 | [11] |
| TATP-COF | 4,4''-p-Terphenyldicarboxaldehyde | Tri(4-aminophenyl)amine | - | - | - | [9] |
Table 3: Properties of Aldehyde-Functionalized Porous Organic Polymers (POPs)
| Polymer Name | Aldehyde Monomer/Precursor | Co-monomer(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| POP-1 | 1,3,5-Triethynylbenzene | - | >1000 | - | 0.7-0.9 | [12][13] |
| Amine-functionalized POP | Aldehyde-anchored POP (post-modified) | - | 485 | 0.39 | - | [14][15][16][17][18][19] |
| DBC/Gelatin Sponge | Dialdehyde bacterial cellulose | Gelatin | - | - | - | [7] |
| DAC/PVA Film | Dialdehyde cellulose | Polyvinyl alcohol (PVA) | - | - | - | [20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of aldehyde-functionalized porous materials.
Synthesis of an Aldehyde-Functionalized Linker: 2,5-Dihydroxyterephthalaldehyde
Materials:
-
2,5-Dimethoxyterephthalaldehyde
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
Dissolve 2,5-dimethoxyterephthalaldehyde in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding methanol.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,5-dihydroxyterephthalaldehyde.
Synthesis of an Aldehyde-Functionalized MOF: UiO-66-CHO
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-formylterephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid
Procedure:
-
Dissolve ZrCl₄ and 2-formylterephthalic acid in DMF in a Teflon-lined autoclave.
-
Add benzoic acid as a modulator.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the white crystalline product by filtration.
-
Wash the product with fresh DMF and then with ethanol.
-
Activate the material by drying under vacuum at 150 °C for 12 hours.
Post-Synthetic Modification: Amine Functionalization of an Aldehyde-Anchored POP
Materials:
-
Aldehyde-anchored porous organic polymer (POP)
-
Ethylenediamine
-
Methanol
Procedure:
-
Suspend the aldehyde-anchored POP in methanol.
-
Add an excess of ethylenediamine to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the functionalized polymer by filtration.
-
Wash the product extensively with methanol to remove unreacted ethylenediamine.
-
Dry the amine-functionalized POP under vacuum.[14][15][16][17][18][19]
Drug Loading: Doxorubicin in an Aldehyde-Functionalized MOF
Materials:
-
Aldehyde-functionalized MOF (e.g., UiO-66-CHO)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triethylamine
Procedure:
-
Activate the aldehyde-functionalized MOF by heating under vacuum.
-
Prepare a solution of DOX in PBS.
-
Add a small amount of triethylamine to deprotonate the amine group of DOX.
-
Add the activated MOF to the DOX solution.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for the formation of an imine bond between the MOF and DOX.
-
Collect the DOX-loaded MOF by centrifugation.
-
Wash the product with PBS to remove any non-covalently bound DOX.
-
Lyophilize the final product to obtain a dry powder.[21]
Applications in Drug Development
The ability to introduce aldehyde functionalities into porous materials opens up exciting possibilities for drug delivery applications. The aldehyde groups can be used to covalently attach drug molecules, providing a stable linkage that can be designed to be cleaved under specific physiological conditions (e.g., changes in pH or redox potential), allowing for targeted and controlled drug release.
Doxorubicin Delivery and Signaling Pathway
Doxorubicin (DOX) is a widely used chemotherapeutic agent. When delivered via porous materials, its release can trigger specific cellular signaling pathways leading to cancer cell death.
Experimental Workflow for In Vitro and In Vivo Evaluation
A systematic workflow is essential to evaluate the efficacy of drug-loaded porous materials.
Characterization Techniques
A variety of analytical techniques are employed to characterize aldehyde-functionalized porous materials and their drug-loaded counterparts.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of MOFs and COFs.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of aldehyde functional groups and the formation of new bonds (e.g., imines) after functionalization or drug loading.[15]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and to quantify the amount of drug loaded.[15]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the porous material.[22][23]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the materials.
-
UV-Vis Spectroscopy: To quantify the amount of drug loaded into and released from the porous material.
Conclusion
Aldehyde-functionalized linkers are indispensable tools in the construction of advanced porous materials. Their reactivity and versatility enable the synthesis of a wide array of frameworks with tunable properties. The ability to precisely engineer these materials at the molecular level, particularly through pre-synthetic and post-synthetic functionalization, has paved the way for their application in sophisticated fields like drug delivery. The ongoing research in this area promises the development of novel, highly efficient, and targeted therapeutic systems for the future of medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Targeting and Positron Emission Tomography Imaging of Tumor with Intrinsically Radioactive Metal–Organic Frameworks Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailoring Dialdehyde Bacterial Cellulose Synthesis for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties. | Semantic Scholar [semanticscholar.org]
- 18. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Fabrication of Dialdehyde Cellulose/PVA Films Incorporating Carbon Quantum Dots for Active Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. shiresearchgroup.github.io [shiresearchgroup.github.io]
Methodological & Application
Synthesis of Covalent Organic Frameworks Using [2,2'-Bipyridine]-4,4'-dicarbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of covalent organic frameworks (COFs) utilizing [2,2'-Bipyridine]-4,4'-dicarbaldehyde as a key building block. The inherent chelating ability of the bipyridine moiety makes these COFs excellent candidates for applications in catalysis, sensing, and as functional materials in drug development.
Introduction
Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and high surface areas. The incorporation of this compound into COF structures imparts unique functionalities. The nitrogen atoms in the bipyridine unit can act as coordination sites for metal ions, leading to the development of single-atom catalysts, or can be functionalized to modulate the electronic properties of the material. These characteristics make bipyridine-based COFs highly attractive for a range of applications, including photocatalysis, electrocatalysis, and as platforms for drug delivery systems.
Applications
COFs synthesized from this compound have demonstrated potential in several key research areas:
-
Heterogeneous Catalysis: The bipyridine units can be metalated with various transition metals to create well-defined, isolated catalytic centers. These materials have shown activity in reactions such as carbon dioxide reduction and nitrate reduction to ammonia.[1]
-
Photocatalysis: The conjugated nature of the framework allows for efficient light absorption and charge separation, making these COFs suitable for photocatalytic applications like hydrogen production and organic transformations.
-
Sensing: The ability of the bipyridine moiety to bind to specific analytes can be exploited for the development of highly sensitive and selective chemical sensors.
-
Drug Delivery: The porous nature and potential for functionalization of these COFs make them promising candidates for the controlled loading and release of therapeutic agents.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a hexagonal imine-linked COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB). This solvothermal synthesis method is a common and reliable approach for producing crystalline COFs.
3.1. Materials and Equipment
-
Monomers:
-
Solvents:
-
n-Butanol (anhydrous)
-
Acetic acid (aqueous solution, e.g., 6 M)
-
Anhydrous solvents for washing (e.g., acetone, tetrahydrofuran)
-
-
Equipment:
-
Pyrex tube or similar pressure vessel
-
Schlenk line or glovebox for inert atmosphere
-
Oven for heating
-
Centrifuge
-
Soxhlet extractor
-
Vacuum oven for drying
-
3.2. Synthesis of Bpy-TAPB-COF (Exemplary Protocol)
-
Preparation of the Reaction Mixture:
-
In a Pyrex tube, add this compound (e.g., 0.3 mmol, 63.6 mg) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.2 mmol, 70.1 mg).
-
Add a solvent mixture of n-butanol and 6 M aqueous acetic acid. A common solvent ratio is in the range of 1:1 to 4:1 (v/v), with a total volume of around 3-5 mL.
-
-
Degassing and Sealing:
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Freeze-pump-thaw the mixture three times to remove dissolved gases.
-
Seal the Pyrex tube under vacuum.
-
-
Solvothermal Reaction:
-
Place the sealed tube in an oven preheated to 120 °C.
-
Heat for 3 days to allow for the formation of a crystalline product.
-
-
Work-up and Purification:
-
After cooling to room temperature, a solid precipitate should be visible.
-
Open the tube and collect the solid by centrifugation or filtration.
-
Wash the solid sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF) multiple times to remove unreacted monomers and oligomers.
-
Perform a final purification step using Soxhlet extraction with THF for 24 hours.
-
-
Activation:
-
Dry the purified COF under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to remove any residual solvent from the pores. The final product is a free-flowing powder.
-
Characterization
The synthesized COF should be characterized to confirm its structure, crystallinity, porosity, and thermal stability.
| Characterization Technique | Expected Results |
| Powder X-ray Diffraction (PXRD) | A crystalline pattern with distinct diffraction peaks corresponding to the expected hexagonal lattice, indicating long-range order. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the C=O stretching vibration from the aldehyde and the N-H stretching from the amine, and the appearance of a C=N imine stretching band (around 1620 cm⁻¹). |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | A type I or type IV isotherm, indicating a porous material. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the data. |
| Thermogravimetric Analysis (TGA) | High thermal stability, typically stable up to 300-400 °C under an inert atmosphere. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of the morphology of the COF particles, which can range from nanofibers to aggregated microspheres. |
Quantitative Data
The following table summarizes the characterization data for a COF synthesized from [2,2'-Bipyridine]-4,4'-dicarboxaldehyde and 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine (TAPT). While the amine linker is different from the protocol above, this data provides a useful reference for the properties that can be expected from a COF containing the this compound unit.
| COF Name | BET Surface Area (m²/g) | Pore Size (nm) | Reference |
| MP-COF-6 | 313 | 3.204 | [4] |
Visualizations
Diagram of the Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of a bipyridine-based COF.
Diagram of the Imine Condensation Reaction
Caption: Schematic of the reversible imine condensation reaction forming the COF.
References
- 1. Isomeric bipyridine-based covalent organic frameworks for efficient electrocatalytic nitrate reduction to ammonia - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. 2,2'-Bipyridine-4,4'-dicarboxaldehyde | C12H8N2O2 | CID 4171663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 99970-84-0: 2,2'-bipyridine-4,4'-dicarbaldehyde [cymitquimica.com]
- 4. General synthesis of covalent organic frameworks under ambient condition within minutes via microplasma electrochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [2,2'-Bipyridine]-4,4'-dicarbaldehyde in Transition Metal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of transition metal complexes featuring the versatile ligand, [2,2'-Bipyridine]-4,4'-dicarbaldehyde. This document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes to support research and development in catalysis, materials science, and medicine.
Overview of this compound as a Ligand
This compound is a bifunctional organic ligand that serves as an excellent building block in coordination chemistry. Its 2,2'-bipyridine core provides a robust chelating site for a wide array of transition metals, forming stable complexes. The presence of aldehyde functionalities at the 4 and 4' positions offers reactive sites for post-synthetic modifications, such as the formation of Schiff bases, enabling the construction of more complex supramolecular assemblies and functional materials.
Transition metal complexes derived from this ligand have garnered significant interest due to their diverse applications, including:
-
Photocatalysis: Ruthenium(II) complexes, in particular, exhibit favorable photophysical and electrochemical properties, making them suitable for light-driven chemical transformations, such as water splitting and carbon dioxide reduction.
-
Anticancer Agents: Platinum(II) complexes have demonstrated significant cytotoxic activity against various cancer cell lines, emerging as potential alternatives to conventional platinum-based drugs.
-
Materials Science: The ligand is a key component in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers, offering tunable porosity and functionality for applications in gas storage and separation.
-
Homogeneous Catalysis: Palladium(II) complexes have shown promise in catalyzing C-H activation and cross-coupling reactions, which are fundamental transformations in organic synthesis.
Synthesis Protocols
Synthesis of the Ligand: this compound
A common route for the synthesis of this compound involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. While a specific detailed protocol for this exact transformation can be adapted from related procedures, a general two-step method is outlined below.
Step 1: Bromination of 4,4'-dimethyl-2,2'-bipyridine
This step involves the radical bromination of the methyl groups to form 4,4'-bis(bromomethyl)-2,2'-bipyridine.
Step 2: Oxidation to the Aldehyde
The bis(bromomethyl) derivative is then oxidized to the desired dicarbaldehyde.
A detailed, high-yield synthesis has been reported involving the enamination of 5,5'-dimethyl-2,2'-bipyridine followed by oxidative cleavage.
DOT Diagram: Synthesis of this compound
Caption: Synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde.
General Protocol for the Synthesis of Transition Metal Complexes
This protocol can be adapted for various transition metals (e.g., Ru(II), Pt(II), Pd(II)).
Materials:
-
This compound
-
Transition metal precursor (e.g., Ru(bpy)₂Cl₂, K₂PtCl₄, PdCl₂)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the transition metal precursor in the chosen anhydrous solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the ligand solution to the metal precursor solution with constant stirring.
-
The reaction mixture is then refluxed for a specified time (typically 2-24 hours), and the progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the resulting precipitate is collected by filtration, washed with a small amount of cold solvent and diethyl ether, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
DOT Diagram: General Synthesis of Transition Metal Complexes
Caption: General workflow for synthesizing transition metal complexes.
Application in Photocatalysis: Ruthenium(II) Complexes
Ruthenium(II) complexes of bipyridine ligands are renowned for their photocatalytic activity. The introduction of aldehyde groups on the bipyridine ligand can modulate the electronic properties of the complex, influencing its light-absorbing and redox characteristics. These complexes can act as photosensitizers in reactions such as photocatalytic water splitting for hydrogen production and the reduction of carbon dioxide to valuable fuels.
DOT Diagram: Photocatalytic Hydrogen Evolution Cycle
Caption: Simplified photocatalytic hydrogen evolution cycle.
Experimental Protocol: Photocatalytic Hydrogen Evolution
Materials:
-
Ru(II) complex of this compound
-
Sacrificial electron donor (e.g., ascorbic acid or triethanolamine)
-
Co-catalyst (e.g., hexachloroplatinic acid)
-
Buffer solution (e.g., acetate buffer, pH 5)
-
Photoreactor equipped with a visible light source (e.g., Xenon lamp with a cutoff filter > 420 nm)
-
Gas-tight reaction vessel
-
Gas chromatograph (GC) for H₂ analysis
Procedure:
-
Prepare a solution containing the Ru(II) complex, the sacrificial electron donor, and the co-catalyst in the buffer solution within the gas-tight reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen.
-
Irradiate the reaction vessel with visible light while stirring.
-
At regular time intervals, take a sample from the headspace of the reaction vessel using a gas-tight syringe.
-
Analyze the gas sample by GC to quantify the amount of hydrogen produced.
Quantitative Data:
| Complex | Sacrificial Donor | Co-catalyst | TON (H₂) | Quantum Yield (Φ) | Reference |
| [Ru(bpy)₃]²⁺ derivative | Ascorbic Acid | Cobaloxime | >2000 | Not Reported | [1] |
| Ru(II) polypyridyl complex | Not Specified | Not Specified | ~400 (after 18h) | Not Reported | [2] |
Application in Drug Development: Platinum(II) Complexes as Anticancer Agents
Platinum(II) complexes of bipyridine ligands have been extensively studied for their potential as anticancer drugs. These complexes can interact with DNA, inducing apoptosis in cancer cells. The aldehyde groups on the this compound ligand can be further functionalized to improve tumor targeting and reduce side effects.
DOT Diagram: Apoptosis Signaling Pathway
Caption: A simplified p53-mediated apoptosis pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Pt(II) complex of this compound
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the Pt(II) complex in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the complex. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Quantitative Data:
The cytotoxic activity of platinum complexes is typically reported as IC₅₀ values. While specific IC₅₀ values for complexes of this compound are limited in the public domain, data for structurally related platinum-bipyridine complexes demonstrate their potential.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [PtCl₂(4,4'-diethoxy-2,2'-bipyridine)] | A549 (Lung) | Greatly enhanced vs. cisplatin | [3] |
| [PtCl₂(4,4'-diethoxy-2,2'-bipyridine)] | DU145 (Prostate) | Greatly enhanced vs. cisplatin | [3] |
| [PtCl₂(4,4'-diethoxy-2,2'-bipyridine)] | MCF-7 (Breast) | Greatly enhanced vs. cisplatin | [3] |
| Platinum-acridine hybrid with bipyridine | HL-60 (Leukemia) | Micromolar range | |
| Platinum-acridine hybrid with bipyridine | NCI-H460 (Lung) | Micromolar range |
Characterization of Transition Metal Complexes
A suite of analytical techniques is employed to confirm the successful synthesis and elucidate the structure and properties of the transition metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand to the metal center. Upon coordination, shifts in the signals of the bipyridine protons and carbons are observed. For certain metals like platinum-195, ¹⁹⁵Pt NMR can provide further structural information.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the complex and confirm its composition.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of the metal complexes. It provides information on the oxidation and reduction potentials, which are crucial for applications in photocatalysis and electrocatalysis.
Experimental Setup for Cyclic Voltammetry
Caption: A typical three-electrode setup for cyclic voltammetry.
References
Application Notes and Protocols for the Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) with Bipyridine Units
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of imine-linked Covalent Organic Frameworks (COFs) incorporating bipyridine units. These materials are of significant interest due to their ordered porous structures and the presence of metal-coordinating bipyridine sites, which makes them promising candidates for applications in catalysis, gas storage, and as a platform for drug delivery systems. The protocols outlined below are based on established solvothermal and room-temperature synthesis methods.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The incorporation of bipyridine moieties into the COF backbone provides accessible sites for metal coordination, leading to the development of highly active and stable single-site catalysts. The imine linkage, formed through a reversible Schiff base reaction, allows for the self-healing of defects during synthesis, resulting in highly crystalline materials.
This application note details two primary synthetic routes: a solvothermal method for high crystallinity and a room-temperature method for more energy-efficient and potentially scalable production.
Data Presentation
Table 1: Synthesis Parameters and Physicochemical Properties of Bipyridine-Containing Imine-Linked COFs
| COF Name | Monomers | Synthesis Method | Yield (%) | BET Surface Area (m²/g) | Pore Size (nm) | Ref. |
| Bpy-COF | 1,3,5-tris-(4'-formyl-biphenyl-4-yl)triazine and 5,5'-diamino-2,2'-bipyridine | Solvothermal | Not specified | 1864 | 4.0 | [1] |
| ET-BP-COF | 4,4′,4′′,4′′′-(ethene-1,1,2,2-tetrayl) tetraaniline and 2,2′-bipyridyl-5,5′-dialdehyde | Not specified | Not specified | Not specified | Not specified | [1] |
| TpBpyCOF | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine and 4,4'-biphenyldicarboxaldehyde | Solvothermal | 84-90 | 2352 | Not specified | [3] |
| HHU-COF-2 (fluorinated) | 1,3,5-tris-(4-aminophenyl)triazine and 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | Solvothermal | 84-90 | 1356 | Not specified | [3] |
| COF-300 | tetra-(4-anilyl)methane and terephthalaldehyde | Solvothermal | Not specified | 1360 | Not specified | [3] |
| TFB-TAPB COF | Not specified | Room Temperature (Aqueous) | 83.7 | 771 | Not specified | [4] |
Note: "Not specified" indicates that the data was not available in the referenced search results.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Bipyridine-Containing COF (Bpy-COF)
This protocol is based on the synthesis of a crystalline porous bipyridine-based COF.[1]
Materials:
-
1,3,5-tris-(4'-formyl-biphenyl-4-yl)triazine (Aldehyde monomer)
-
5,5'-diamino-2,2'-bipyridine (Amine monomer)
-
o-dichlorobenzene (ODCB)
-
n-butanol (n-BuOH)
-
Acetic acid (6 M aqueous solution)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add the aldehyde monomer, 1,3,5-tris-(4'-formyl-biphenyl-4-yl)triazine, and the amine monomer, 5,5'-diamino-2,2'-bipyridine, in a suitable stoichiometric ratio.
-
Add a solvent mixture of o-dichlorobenzene (ODCB) and n-butanol (n-BuOH). A common ratio is 19:1 (v/v).[5]
-
Add the aqueous acetic acid solution (6 M) as a catalyst.
-
Flash freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3-5 days.[5]
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product thoroughly with anhydrous acetone and solvent to remove any unreacted monomers and oligomers.
-
Dry the final product under vacuum to obtain the Bpy-COF.
Protocol 2: Room-Temperature Synthesis of an Imine-Linked COF
This protocol outlines a general, environmentally friendly approach for the synthesis of imine-linked COFs at ambient temperature.[4] This method can be adapted for bipyridine-containing monomers.
Materials:
-
Aldehyde monomer (e.g., a bipyridine-dicarboxaldehyde)
-
Amine monomer
-
Acetic acid
-
Water
Procedure:
-
Pre-activation of Aldehyde: In a flask, dissolve the aldehyde monomer in acetic acid and stir for a short period. This pre-activation step is crucial for enhancing the reactivity of the aldehyde in an aqueous medium.[4]
-
Reaction: In a separate flask, dissolve the amine monomer in water.
-
Add the pre-activated aldehyde solution to the aqueous amine solution while stirring vigorously at room temperature.
-
Continue stirring for a period ranging from a few minutes to a few hours. The reaction time can be very short, in some cases as little as 1 minute.[4]
-
Collect the precipitated solid product by filtration or centrifugation.
-
Wash the product extensively with water and then with an organic solvent like acetone to remove unreacted starting materials and the catalyst.
-
Dry the resulting COF powder under vacuum.
Mandatory Visualization
Caption: Experimental workflows for solvothermal and room-temperature synthesis of bipyridine-containing COFs.
Caption: Logical relationship of reactants and conditions for the synthesis of imine-linked COFs with bipyridine units.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: [2,2'-Bipyridine]-4,4'-dicarbaldehyde in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [2,2'-Bipyridine]-4,4'-dicarbaldehyde and its derivatives in various photocatalytic applications. The content is designed to offer detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to aid in the design and execution of research in this field.
Photocatalytic Carbon Dioxide (CO₂) Reduction
This compound serves as a versatile ligand for the synthesis of transition metal complexes, particularly with Rhenium (Re) and Manganese (Mn), which are active photocatalysts for the reduction of CO₂ to valuable chemical feedstocks such as carbon monoxide (CO) and formic acid (HCOOH). The electronic properties of the bipyridine ligand can be systematically tuned by modifying the aldehyde functional groups, thereby influencing the photocatalytic efficiency and product selectivity.
Quantitative Data on Photocatalytic CO₂ Reduction
| Catalyst/Complex | Photosensitizer | Sacrificial Agent | Solvent | Irradiation Time (h) | TON (CO) | TON (HCOOH) | Selectivity (CO/HCOOH) |
| fac-[Re(bpy-CHO)(CO)₃Cl] | Not specified | TEOA | DMF | 4 | 68 | - | High for CO |
| fac-[Mn(CN)(bpy)(CO)₃] | [Ru(dmb)₃]²⁺ | BNAH, TEOA | MeCN-TEOA | 15 | 21 | - | CO preferred |
| fac-[Mn(CN)(bpy)(CO)₃] | [Ru(dmb)₃]²⁺ | BNAH, TEOA | DMF-TEOA | 15 | - | 127 | HCOOH preferred |
Note: bpy-CHO refers to a derivative of this compound. TEOA: Triethanolamine; DMF: Dimethylformamide; MeCN: Acetonitrile; BNAH: 1-Benzyl-1,4-dihydronicotinamide; TON: Turnover Number.
Experimental Protocol: Photocatalytic CO₂ Reduction
This protocol is a generalized procedure adapted from studies on Rhenium and Manganese bipyridine complexes.
1. Catalyst Synthesis:
-
Synthesize the desired metal complex using this compound or its derivatives and the corresponding metal precursor (e.g., Re(CO)₅Cl or Mn(CO)₅Br) in an appropriate solvent under an inert atmosphere.
-
Purify the complex by recrystallization or column chromatography.
-
Characterize the complex using techniques such as ¹H NMR, FT-IR, UV-Vis spectroscopy, and mass spectrometry.
2. Photoreactor Setup:
-
A gas-tight quartz reaction vessel is typically used.
-
The light source can be a high-pressure mercury lamp, a xenon lamp with a cutoff filter, or a specific wavelength LED (e.g., 470 nm).
-
A cooling system should be in place to maintain a constant reaction temperature (e.g., 25 °C).
-
A magnetic stirrer is used to ensure the homogeneity of the reaction mixture.
3. Reaction Procedure:
-
Prepare a solution containing the metal complex (catalyst), a photosensitizer (if required, e.g., [Ru(dmb)₃]²⁺), and a sacrificial electron donor (e.g., TEOA or BIH) in a suitable solvent (e.g., DMF or acetonitrile).[1]
-
Transfer the solution to the quartz reaction vessel.
-
Seal the vessel and purge with high-purity CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.
-
Irradiate the stirred solution with the chosen light source for a defined period (e.g., 4-24 hours).
4. Product Analysis:
-
Gaseous Products (CO, H₂): Analyze the headspace of the reaction vessel using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer.
-
Liquid Products (HCOOH): Analyze the reaction solution using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.
5. Calculation of Photocatalytic Performance:
-
Turnover Number (TON): Moles of product / Moles of catalyst.
-
Turnover Frequency (TOF): TON / reaction time (h).
-
Quantum Yield (Φ): (Moles of product × number of electrons required) / Moles of incident photons. This requires actinometry to determine the photon flux of the light source.
Diagrams
Caption: Experimental workflow for photocatalytic CO₂ reduction.
Caption: Generalized mechanism for photocatalytic CO₂ reduction.
Photocatalytic Degradation of Organic Pollutants
Coordination polymers and Covalent Organic Frameworks (COFs) synthesized from this compound can act as efficient heterogeneous photocatalysts for the degradation of organic pollutants, such as industrial dyes, in aqueous solutions. The porous nature and tunable electronic properties of these materials are advantageous for this application.
Quantitative Data on Photocatalytic Dye Degradation
| Catalyst | Pollutant | Catalyst Conc. (g/L) | Pollutant Conc. (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) |
| Cu(II) Coordination Polymer 1 | Acid Orange 7 | 1 | 30 | 150 | 92.40 |
| Cu(II) Coordination Polymer 1 | Methyl Orange | 1 | 30 | 150 | 80.50 |
| Cu(II) Coordination Polymer 1 + H₂O₂ | Acid Orange 7 | 1 | 30 | 150 | 93.81 |
| Cu(II) Coordination Polymer 1 + H₂O₂ | Methyl Orange | 1 | 30 | 150 | 84.82 |
Experimental Protocol: Photocatalytic Dye Degradation
This protocol provides a general method for evaluating the photocatalytic activity of materials derived from this compound for dye degradation.
1. Catalyst Synthesis:
-
Synthesize the coordination polymer or COF using this compound and appropriate linkers/metal salts via solvothermal or other suitable methods.
-
Characterize the material's structure, porosity, and optical properties using PXRD, BET analysis, SEM, and UV-Vis diffuse reflectance spectroscopy.
2. Photoreactor Setup:
-
A beaker or a quartz vessel can be used as the reactor.
-
A visible light source, such as a xenon lamp with a UV cutoff filter or a solar simulator, is required.
-
A magnetic stirrer is used to keep the catalyst suspended.
3. Reaction Procedure:
-
Prepare a stock solution of the target dye (e.g., methylene blue, rhodamine B, methyl orange) in deionized water.
-
Disperse a specific amount of the photocatalyst in the dye solution (e.g., 1 g/L).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Irradiate the suspension under constant stirring.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Separate the catalyst from the solution by centrifugation or filtration.
4. Analysis:
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of the dye using a UV-Vis spectrophotometer.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
5. Optional: Radical Scavenging Experiments:
-
To identify the primary reactive oxygen species (ROS) involved in the degradation, add specific scavengers to the reaction mixture before irradiation (e.g., isopropanol for •OH, benzoquinone for •O₂⁻, and EDTA-2Na for h⁺).
Diagrams
Caption: Experimental workflow for photocatalytic dye degradation.
Caption: General mechanism of photocatalytic dye degradation.
Photocatalytic Hydrogen (H₂) Evolution
Covalent Organic Frameworks (COFs) synthesized from this compound are promising materials for photocatalytic hydrogen evolution from water. The bipyridine units can act as binding sites for co-catalysts (e.g., platinum nanoparticles) and the extended π-conjugated system of the COF facilitates light absorption and charge separation.
Quantitative Data on Photocatalytic H₂ Evolution
| Catalyst | Co-catalyst | Sacrificial Agent | Solvent | H₂ Evolution Rate (mmol g⁻¹ h⁻¹) |
| BTT-BPy-COF | Pt | Ascorbic Acid | Water/THF | 15.8 |
Note: BTT-BPy-COF is a specific Covalent Organic Framework synthesized using a bipyridine-based linker.
Experimental Protocol: Photocatalytic H₂ Evolution
This protocol outlines a general procedure for assessing the hydrogen evolution activity of COFs derived from this compound.
1. Catalyst and Co-catalyst Preparation:
-
Synthesize the COF material using a solvothermal method.
-
Load a co-catalyst (e.g., Pt nanoparticles) onto the COF surface, for example, by photodeposition. A solution of the COF and a platinum precursor (e.g., H₂PtCl₆) is irradiated with UV light to reduce the platinum ions to metallic nanoparticles on the COF surface.
2. Photoreactor Setup:
-
A closed gas circulation system with a top-irradiation quartz reaction cell is required.
-
The reactor should be connected to a gas chromatograph (GC) for online analysis of the evolved hydrogen.
-
A vacuum pump is needed to de-gas the system before the reaction.
3. Reaction Procedure:
-
Disperse the photocatalyst (COF with co-catalyst) in a solution containing a sacrificial electron donor (e.g., ascorbic acid or triethanolamine) in a suitable solvent mixture (e.g., water/THF).
-
Transfer the suspension to the reaction cell and seal it.
-
Thoroughly de-gas the system by repeated freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon) to remove any dissolved oxygen.
-
Irradiate the stirred suspension with a light source (e.g., a 300 W xenon lamp with a UV cutoff filter).
-
Monitor the amount of evolved hydrogen at regular intervals using the online GC.
4. Data Analysis:
-
Calculate the rate of hydrogen evolution, typically expressed in mmol of H₂ per gram of catalyst per hour (mmol g⁻¹ h⁻¹).
-
The apparent quantum yield (AQY) can be calculated if the photon flux of the incident light is known.
Diagrams
Caption: Experimental workflow for photocatalytic H₂ evolution.
Caption: Mechanism of photocatalytic H₂ evolution using a COF.
References
Application Notes and Protocols for the Preparation of Luminescent Materials Using [2,2'-Bipyridine]-4,4'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-4,4'-dicarbaldehyde is a versatile organic building block for the synthesis of a variety of luminescent materials. Its rigid, planar bipyridine core provides a platform for creating conjugated systems with interesting photophysical properties. The two aldehyde functional groups allow for the facile construction of larger molecules, such as Schiff bases, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), which can exhibit strong luminescence. These materials have potential applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging, and photocatalysis.
This document provides detailed application notes and experimental protocols for the preparation of luminescent materials using this compound.
Synthesis of Luminescent Schiff Base Ligands
Schiff base condensation is a straightforward and efficient method for preparing luminescent organic molecules from this compound. The reaction involves the condensation of the aldehyde groups with primary amines to form imine linkages (-C=N-). The choice of the amine component allows for the tuning of the electronic and steric properties of the final molecule, thereby influencing its luminescent characteristics.
General Experimental Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-phenylenediamine, etc.)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol or methanol.
-
Add the primary amine (2.2 equivalents for a diamine to ensure complete reaction) to the solution.
-
If required, add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol or methanol to remove any unreacted starting materials.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, chloroform, or a solvent mixture) or by column chromatography on silica gel.
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.
Caption: Workflow for the synthesis of luminescent Schiff bases.
Preparation of Luminescent Metal Complexes
The Schiff base ligands synthesized from this compound can be used to form luminescent metal complexes. The bipyridine unit and the imine nitrogens can act as coordination sites for a variety of metal ions, such as zinc(II), cadmium(II), europium(III), and terbium(III). The coordination to a metal center can enhance the luminescence intensity and tune the emission wavelength of the ligand.
General Experimental Protocol for the Synthesis of Luminescent Metal Complexes
This protocol outlines a general procedure for the synthesis of a luminescent metal complex from a Schiff base ligand.
Materials:
-
Schiff base ligand (synthesized as described above)
-
Metal salt (e.g., ZnCl₂, Cd(NO₃)₂, EuCl₃·6H₂O)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve the Schiff base ligand (1 equivalent) in an appropriate anhydrous solvent in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent, or other stoichiometric ratio as required) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
A precipitate may form immediately, or the reaction mixture may require heating under reflux for several hours.
-
Monitor the reaction by observing the formation of a precipitate or by analytical techniques if the product is soluble.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the complex with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying.
-
Dry the luminescent metal complex under vacuum.
-
Characterize the complex using FT-IR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Caption: Synthesis of luminescent metal complexes.
Fabrication of Luminescent Covalent Organic Frameworks (COFs)
This compound can be used as a building block for the synthesis of luminescent covalent organic frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures. By incorporating emissive monomers, luminescent COFs can be designed. The bipyridine unit within the framework can also serve as a binding site for metal ions, leading to post-synthetically modified materials with enhanced luminescent properties.
General Experimental Protocol for Solvothermal Synthesis of a COF
This protocol provides a general method for the solvothermal synthesis of a COF from this compound and a multitopic amine linker.
Materials:
-
This compound
-
Multitopic amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)
-
Solvent mixture (e.g., mesitylene/dioxane)
-
Aqueous acetic acid (catalyst)
-
Pyrex tube
-
Vacuum oven
-
Centrifuge
Procedure:
-
In a Pyrex tube, add this compound (e.g., 0.1 mmol), the multitopic amine linker (e.g., 0.067 mmol for a C3-symmetric amine), and the solvent mixture (e.g., 1 mL).
-
Add the aqueous acetic acid catalyst (e.g., 0.1 mL of a 6 M solution).
-
Sonicate the mixture for a few minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).
-
After cooling to room temperature, open the tube and collect the solid product by centrifugation.
-
Wash the COF powder repeatedly with anhydrous solvents such as acetone and tetrahydrofuran (THF) to remove any unreacted monomers and catalyst.
-
Dry the purified COF product in a vacuum oven.
-
Characterize the COF using powder X-ray diffraction (PXRD) to confirm crystallinity, FT-IR spectroscopy to verify the formation of imine bonds, and porosity measurements (e.g., nitrogen adsorption-desorption isotherms).
Caption: Solvothermal synthesis of a luminescent COF.
Characterization of Luminescent Properties
The luminescent properties of the synthesized materials should be thoroughly characterized to evaluate their potential applications.
Standard Characterization Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (for emission and excitation spectra, quantum yield, and lifetime measurements)
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the material in a suitable solvent (e.g., dichloromethane, DMF, or DMSO).
-
Record the absorption spectrum to determine the absorption maxima (λ_abs_).
-
-
Photoluminescence Spectroscopy:
-
Using the same solution, record the emission and excitation spectra.
-
The excitation wavelength for the emission spectrum should be set at or near the absorption maximum.
-
The emission wavelength for the excitation spectrum should be set at the emission maximum.
-
-
Quantum Yield Measurement:
-
The photoluminescence quantum yield (Φ_F_) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.546).
-
The quantum yield is calculated using the following equation: Φ_F,sample_ = Φ_F,ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (n_sample_² / n_ref_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Luminescence Lifetime Measurement:
-
The luminescence lifetime (τ) can be measured using time-correlated single-photon counting (TCSPC) or other time-resolved techniques.
-
The decay curve is fitted to an exponential function to determine the lifetime.
-
Data Presentation
The following table summarizes the photophysical properties of representative luminescent materials incorporating bipyridine-based ligands. While not directly derived from this compound, this data provides a useful reference for the expected performance of analogous materials.
| Compound Type | Example Compound/System | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Schiff Base Metal Complex | [Zn(L)Cl₂] where L is a bipyridine-based Schiff base | ~350-400 | ~450-550 (blue-green) | 0.027 - 0.422 | Not specified | [1] |
| Schiff Base Metal Complex | [Cd(L)Cl₂] where L is a bipyridine-based Schiff base | ~350-400 | ~480-580 (green-yellow) | Lower than Zn complexes | Not specified | [1] |
| Covalent Organic Framework | Bpy-COF | ~370 | ~450-550 (blue-green) | Not specified | Not specified | [2] |
Conclusion
This compound is a valuable precursor for the synthesis of a diverse range of luminescent materials. Through straightforward Schiff base condensation, coordination with metal ions, and incorporation into covalent organic frameworks, materials with tunable photophysical properties can be obtained. The provided protocols offer a general guideline for the preparation and characterization of these promising luminescent materials, which have significant potential in various scientific and technological fields. Researchers are encouraged to optimize the reaction conditions for their specific systems to achieve desired material properties.
References
Application Notes and Protocols for Metal-Organic Frameworks Featuring [2,2'-Bipyridine]-4,4'-dicarbaldehyde Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage and separation, and drug delivery.[1][2] The incorporation of functional organic linkers is a key strategy in the design of MOFs with tailored properties.
The [2,2'-Bipyridine]-4,4'-dicarbaldehyde linker is a particularly interesting building block for the synthesis of functional MOFs. The bipyridine moiety provides a strong chelating site for metal ions, contributing to the stability of the framework.[3][4] The aldehyde groups, on the other hand, offer reactive sites for post-synthetic modification (PSM), allowing for the introduction of further functionalities or the covalent attachment of therapeutic agents.[2][5] This two-pronged functionality makes MOFs based on this linker highly attractive for applications in catalysis and targeted drug delivery.
This document provides detailed application notes and protocols for the synthesis of MOFs incorporating the this compound functionality. Given the potential reactivity of the aldehyde groups under certain solvothermal synthesis conditions, a robust post-synthetic modification (PSM) strategy is presented as the primary route to obtain the desired functionalized MOF.
Applications
MOFs functionalized with this compound have potential applications in several key areas:
-
Heterogeneous Catalysis: The bipyridine unit can chelate catalytically active metal centers, such as palladium, for cross-coupling reactions.[3][6] The porous nature of the MOF allows for size-selective catalysis and easy recovery and reuse of the catalyst.[7] The aldehyde groups can be further modified to introduce other catalytic species or to modulate the catalytic environment.
-
Drug Delivery: The aldehyde groups can be used to covalently attach drug molecules containing amine or hydrazine functionalities via imine or hydrazone linkages.[8] This covalent attachment can provide better control over drug loading and release compared to simple encapsulation. The bipyridine moiety itself can also interact with certain drugs or be used to coordinate therapeutic metal ions.
-
Sensing: The reactivity of the aldehyde groups towards specific analytes can be exploited for the development of chemical sensors.[9] Changes in the optical or electronic properties of the MOF upon reaction with an analyte can be used for its detection and quantification.
-
Gas Adsorption and Separation: The functional groups within the pores of the MOF can enhance its affinity and selectivity for specific gases, such as carbon dioxide.[4][10]
Data Presentation
The following tables summarize typical quantitative data for bipyridine-containing MOFs, which can be used as a benchmark for newly synthesized materials.
Table 1: Physicochemical Properties of Bipyridine-Containing MOFs
| MOF Name | Metal Center | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| UiO-67-bpydc | Zr | [2,2'-Bipyridine]-5,5'-dicarboxylic acid | ~2000 | ~0.8 | >400 | [3] |
| JMS-3 | Cd | [2,2'-Bipyridine]-4,4'-dicarboxylic acid | - | - | - | [10][11] |
| JMS-4 | Zn | [2,2'-Bipyridine]-4,4'-dicarboxylic acid | - | - | - | [10][11] |
| V/BP-MOF | V | [2,2'-Bipyridine]-4,4'-dicarboxylic acid | 325 | - | 320 | [12] |
| Mn-MOF | Mn | 2,2′-bipyridyl and 2,2′-bithiophen-5,5′-dicarboxylate | 707 | 0.288 | - | [4] |
Table 2: Catalytic Performance of a Bipyridine-Containing MOF in Suzuki-Miyaura Cross-Coupling
| Catalyst | Reaction | Substrates | Conversion (%) | Time (h) | Reference |
| m-6,6´-Me2bpy-MOF-PdCl2 | Suzuki-Miyaura | Iodobenzene and Phenylboronic acid | >99 | 2 | [6] |
Table 3: Gas Adsorption Data for a Bipyridine-Containing MOF
| Gas | Uptake at 273 K and 1 bar (cm³/g) | Uptake at 298 K and 1 bar (cm³/g) | Reference |
| CO₂ | 30.89 (JMS-3) | 26.50 (JMS-3) | [10] |
| CO₂ | 16.08 (JMS-4) | 10.96 (JMS-4) | [10] |
Experimental Protocols
A reliable method to obtain MOFs with this compound functionality is through a two-step post-synthetic modification (PSM) approach. This involves the initial synthesis of a robust bipyridine-containing MOF, followed by the chemical transformation of the bipyridine linker into the desired dicarbaldehyde derivative.
Protocol 1: Synthesis of a Bipyridine-Containing MOF (UiO-67-bpydc as an example)
This protocol describes the synthesis of a zirconium-based MOF with [2,2'-Bipyridine]-5,5'-dicarboxylic acid linkers, which provides the scaffold for subsequent post-synthetic modification.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
[2,2'-Bipyridine]-5,5'-dicarboxylic acid (H₂bpydc)
-
Benzoic acid (modulator)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
In a 100 mL screw-capped jar, dissolve ZrCl₄ (130 mg, 0.56 mmol) and benzoic acid (1.36 g, 11.1 mmol) in 50 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Add [2,2'-Bipyridine]-5,5'-dicarboxylic acid (136 mg, 0.56 mmol) to the solution.
-
Seal the jar tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL).
-
To activate the MOF, immerse the solid in chloroform for 3 days, replacing the chloroform with a fresh portion each day.
-
Dry the activated MOF under vacuum at 150 °C for 12 hours to obtain UiO-67-bpydc.
Protocol 2: Post-Synthetic Modification to Introduce Aldehyde Functionality
This protocol outlines a general procedure for the oxidation of the methyl groups on a bipyridine linker within a pre-synthesized MOF to aldehyde groups. This requires the initial synthesis of a MOF with a linker such as 4,4'-dimethyl-[2,2'-bipyridine]-5,5'-dicarboxylic acid.
Materials:
-
Pre-synthesized bipyridine-MOF with methyl groups (e.g., from 4,4'-dimethyl-[2,2'-bipyridine]-5,5'-dicarboxylic acid)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Methanol
Procedure:
-
Suspend the activated methyl-functionalized bipyridine-MOF (100 mg) in a solution of selenium dioxide (5 equivalents per methyl group) in a mixture of dioxane and water (10:1 v/v, 20 mL).
-
Heat the suspension at 80 °C for 48 hours under stirring.
-
After cooling to room temperature, collect the solid by centrifugation.
-
Wash the product thoroughly with dioxane (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted SeO₂ and byproducts.
-
Dry the resulting aldehyde-functionalized MOF under vacuum at 100 °C for 12 hours.
Note: The efficiency of the post-synthetic modification should be evaluated using techniques such as ¹H NMR spectroscopy of the digested MOF and FT-IR spectroscopy.
Mandatory Visualizations
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. drpress.org [drpress.org]
- 9. Electrochemical characterization of and theoretical insight into a series of 2D MOFs, [M(bipy)(C4O4)(H2O)2]·3H2O (M = Mn (1), Fe (2), Co (3) and Zn (4)), for chemical sensing applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 12. Frontiers | Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent [frontiersin.org]
Application Notes and Protocols for Heterogeneous Catalysis with Palladium-Functionalized Bipyridine Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules and active pharmaceutical ingredients.[1][2][3] Homogeneous palladium catalysts, while highly active, suffer from challenges related to catalyst recovery, product contamination, and reusability.[2] The immobilization of palladium onto solid supports, creating heterogeneous catalysts, offers a promising solution to these drawbacks.[4][5]
Covalent Organic Frameworks (COFs) have emerged as a superior class of crystalline porous materials for supporting metal catalysts.[2] Their high surface area, tunable porosity, and exceptional thermal and chemical stability make them ideal candidates for catalyst supports.[2] Specifically, COFs functionalized with bipyridine units provide strong coordination sites for palladium, effectively anchoring the catalytic species and preventing leaching.[6] This results in highly active, stable, and recyclable heterogeneous catalysts.[4][7][8]
These application notes provide detailed protocols for the synthesis of palladium-functionalized bipyridine COFs and their application in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Catalyst Synthesis: Palladium-Functionalized Bipyridine COF (Pd@Bpy-COF)
The synthesis of Pd@Bpy-COF can be achieved through a post-synthetic modification approach, where a pre-synthesized bipyridine-containing COF is treated with a palladium precursor.
Experimental Protocol: Synthesis of Pd@Bpy-COF
This protocol is a generalized procedure based on common methods for the synthesis of palladium-functionalized COFs.
Materials:
-
2,2'-bipyridine-5,5'-dicarbaldehyde
-
1,3,5-Tris(4-aminophenyl)benzene
-
Mesitylene
-
Dioxane
-
6M Acetic Acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Acetone
-
Anhydrous solvents (DMF, THF)
Procedure:
-
Synthesis of Bipyridine-COF (Bpy-COF):
-
In a Pyrex tube, add 2,2'-bipyridine-5,5'-dicarbaldehyde and 1,3,5-tris(4-aminophenyl)benzene in a suitable molar ratio.
-
Add a mixture of mesitylene, dioxane, and 6M aqueous acetic acid.
-
Flash freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.
-
Heat the sealed tube at 120°C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration and wash with anhydrous DMF and acetone.
-
Dry the resulting Bpy-COF powder under vacuum at 150°C overnight.
-
-
Palladium Functionalization (Pd@Bpy-COF):
-
Suspend the synthesized Bpy-COF in a suitable solvent like acetone.
-
In a separate flask, dissolve palladium(II) acetate in the same solvent.
-
Add the palladium acetate solution dropwise to the Bpy-COF suspension with vigorous stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to ensure complete coordination.
-
Collect the resulting Pd@Bpy-COF by filtration, wash thoroughly with the solvent to remove any unreacted palladium precursor, and dry under vacuum.
-
Synthesis Workflow
Caption: Workflow for the synthesis of Palladium-Functionalized Bipyridine COF.
Application in Cross-Coupling Reactions
General Catalytic Cycle
The Suzuki-Miyaura, Heck, and Sonogashira reactions catalyzed by palladium complexes generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[1][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][10]
Experimental Protocol:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and the Pd@Bpy-COF catalyst (0.05-2 mol% Pd).[2][11]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon) for 10-15 minutes.[10]
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or ethanol) via syringe.[2][10]
-
Reaction: Heat the mixture to the desired temperature (typically 60-120°C) and stir for the required time (1-24 hours).[2][12] Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. The catalyst can be recovered by simple filtration or centrifugation.[2][7] The filtrate is then worked up by extraction with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography.[10]
Quantitative Data:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol% Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.05 | K₂CO₃ | Ethanol | RT | 1 | >99 | [2] |
| 2 | Bromobenzene | Phenylboronic acid | 0.05 | K₂CO₃ | Ethanol | RT | 1 | >99 | [2] |
| 3 | 4-Bromotoluene | Phenylboronic acid | 0.05 | K₂CO₃ | Ethanol | RT | 1 | >99 | [2] |
| 4 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 0.1 | K₂CO₃ | Toluene | 110 | 24 | ~95 | [11] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13]
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), alkene (1.2-1.5 equiv), a base (e.g., K₂CO₃, Et₃N), and the Pd@Bpy-COF catalyst.[13][14]
-
Solvent Addition: Add a suitable solvent such as DMF or NMP.[13]
-
Reaction: Heat the mixture under stirring at a temperature typically ranging from 60°C to 140°C.[13][15] The reaction time can vary from a few hours to 24 hours.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data:
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | Bromobenzene | Styrene | Pd-complex | K₂CO₃ | DMF | 60 | 12 | 92 | [13][16] |
| 2 | 4-Bromoanisole | Styrene | Pd-complex | K₂CO₃ | DMF | 60 | 12 | 94 | [13][16] |
| 3 | 4-Iodoanisole | Styrene | Pd-complex | K₂CO₃ | DMF | 60 | 12 | 96 | [13][16] |
| 4 | Chlorobenzene | Styrene | Pd NCs@COF | Et₃N | DMF | 120 | 24 | 100 | [14] |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, often requiring a copper co-catalyst.[3][17] However, copper-free conditions have also been developed.[18]
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), terminal alkyne (1.1-1.5 equiv), Pd@Bpy-COF catalyst, a copper(I) salt (e.g., CuI, if required), and a base (e.g., Et₃N, piperidine).[19]
-
Solvent Addition: Add a degassed solvent such as THF, DMF, or toluene.
-
Reaction: Stir the reaction mixture at room temperature or with heating (typically 50-100°C) until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, filter off the catalyst. The filtrate is then subjected to a standard aqueous work-up, followed by extraction, drying, and solvent evaporation. The final product is purified by chromatography.
Quantitative Data:
| Entry | Aryl Halide | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd₁@NC | NEt₃ | MeCN | 80 | 24 | ~95 | [19] |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd₁@NC | NEt₃ | MeCN | 80 | 24 | ~98 | [19] |
| 3 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ | NEt₃ | Ionic Liquid | 50 | 0.5 (MW) | 98 | [17] |
Experimental Workflow
Caption: A typical experimental workflow for a cross-coupling reaction using a heterogeneous catalyst.
Catalyst Recyclability and Stability
A key advantage of using Pd@Bpy-COFs is their excellent recyclability. The strong coordination of the bipyridine ligands to the palladium centers minimizes metal leaching, allowing the catalyst to be recovered and reused for multiple reaction cycles with minimal loss of activity.[4][7] Studies have shown that these catalysts can often be reused for at least five to ten cycles.[4][8] The heterogeneity of the catalyst is confirmed by leaching tests, where the catalyst is removed mid-reaction, and the filtrate is monitored for any further product formation.[2][7] The absence of significant continued reaction in the filtrate confirms that the catalysis is indeed heterogeneous.[2]
Conclusion
Palladium-functionalized bipyridine COFs represent a robust and efficient platform for heterogeneous catalysis. Their well-defined structure, high stability, and the strong chelation of palladium by the bipyridine moieties lead to highly active and recyclable catalysts for a range of important C-C cross-coupling reactions. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug development, enabling the adoption of more sustainable and efficient catalytic methodologies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly active and recyclable heterogeneous palladium catalyst derived from guar gum for fabrication of biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recyclable Heterogeneous Palladium-Catalyzed Cyclocarbonylation of 2-Iodoanilines with Acyl Chlorides in the Biomass-Derived Solvent 2-Methyltetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bipyridine covalent organic framework aerogel for highly selective recovery of palladium in wastewater - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 17. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Schiff Base Condensation Reactions Involving [2,2'-Bipyridine]-4,4'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and diverse applications of Schiff bases derived from [2,2'-bipyridine]-4,4'-dicarbaldehyde. The protocols detailed herein are intended to serve as a foundational guide for the preparation and utilization of these versatile compounds in areas such as medicinal chemistry, catalysis, and chemical sensing.
Introduction
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a pivotal class of organic compounds. Those derived from the condensation of this compound with various primary amines are of particular interest. The bipyridine moiety provides a strong chelating site for metal ions, making these Schiff bases and their metal complexes valuable for a range of applications. The imine linkages are crucial for their biological activities, which include anticancer, antibacterial, and antifungal properties. Furthermore, the extended π-conjugation in these molecules often imparts useful photophysical properties, leading to applications as fluorescent sensors and in catalysis.
Applications
The Schiff bases derived from this compound and their metal complexes have demonstrated significant potential in several key scientific domains:
-
Anticancer Agents: Metal complexes of these Schiff bases have exhibited promising cytotoxicity against various cancer cell lines. The planar bipyridine and imine groups can facilitate intercalation with DNA, while the coordinated metal ion can play a role in redox-mediated cell death. The lipophilicity of the overall complex, which influences its ability to cross cell membranes, is a critical factor in its anticancer efficacy.
-
Antimicrobial Agents: The imine group in Schiff bases is known to be critical for their antimicrobial activity. Metal chelation can enhance this activity, and complexes of these ligands have shown efficacy against a range of bacterial and fungal pathogens.
-
Catalysis: The well-defined coordination sites of these Schiff base ligands allow for the synthesis of robust and efficient metal-based catalysts. These have been employed in various organic transformations, including oxidation and condensation reactions.
-
Fluorescent Sensors: The conjugated systems of these Schiff bases can give rise to fluorescence. The coordination of metal ions to the bipyridine-imine chelating site can modulate the fluorescence properties (e.g., "turn-on" or "turn-off" sensing) through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). This allows for the selective and sensitive detection of various metal ions.
Data Presentation
Table 1: Anticancer Activity of Bipyridine Schiff Base Metal Complexes
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Cobalt(II) complex with a bipyridine co-ligand | MCF-7 | 3.5 (as µg/mL) | [1] |
| Pyridine Schiff base complexes | Various | 6.72 - 16.87 | [2] |
| Copper(II) complex | A-549 and MCF-7 | 0.59 - 8.88 | [3] |
| Copper(II) complex | HeLa, HL-60, Caco-2, A-549 | 13.50 - 20.01 | [3] |
Note: The specific Schiff base ligand may vary in the referenced literature. Data is presented to illustrate the range of reported activities.
Table 2: Synthesis of Bipyridine-based Schiff Bases - Reaction Conditions and Yields
| Amine Reactant | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| S-methyl dithiocarbazate (SMDTC) | Methanol | H₂SO₄ | 1 hour | 75 | [4] |
| Thiosemicarbazide | Methanol | None | 1 hour | 75 | [4] |
| Aniline | Not Specified | Not Specified | Not Specified | 60 | [5] |
| p-Anisidine | Not Specified | Not Specified | Not Specified | 83 | [5] |
Note: Some data may be for the analogous 2,2'-bipyridyl-5,5'-dicarboxaldehyde due to the prevalence of its study in the literature.
Table 3: Fluorescent Sensing of Metal Ions
| Schiff Base Probe | Target Ion | Detection Limit | Sensing Mechanism | Reference |
| Pyridine-derived Schiff base HL1 | Al³⁺ | 3.2 x 10⁻⁹ M | "Turn-on" fluorescence | [6] |
| Pyridine-derived Schiff base HL2 | Al³⁺ | 2.9 x 10⁻⁸ M | "Turn-on" fluorescence | [6] |
| Asymmetric Schiff base AMMN | Al³⁺ | 0.53 µM (fluorescence) | Fluorescence enhancement | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids, semicarbazides)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid or Sulfuric Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, DMSO)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol or methanol.
-
Addition of Amine: To this solution, add a solution of 2.2 equivalents of the desired primary amine dissolved in the same solvent.
-
Catalyst Addition (Optional): Add 2-3 drops of a suitable catalyst, such as glacial acetic acid or concentrated sulfuric acid. The use of an acid catalyst can protonate the carbonyl group, enhancing the nucleophilic attack by the amine and often increasing the reaction yield.[4]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 1 to 4 hours, depending on the reactivity of the amine.[4]
-
Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent volume can be reduced via rotary evaporation to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Purification: The crude Schiff base can be further purified by recrystallization from a suitable solvent, such as ethanol, an ethanol-water mixture, or dimethyl sulfoxide (DMSO).
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1580-1640 cm⁻¹) and the azomethine proton signal in the ¹H NMR spectrum (around 8-9 ppm).
Protocol 2: Synthesis of a Metal Complex with a [2,2'-Bipyridine]-4,4'-diyl-derived Schiff Base
This protocol outlines a general procedure for the synthesis of a metal complex using a pre-synthesized Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Ligand Dissolution: Dissolve the synthesized Schiff base ligand in warm methanol or ethanol in a round-bottom flask.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt in the same solvent. Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Complexation Reaction: Reflux the resulting mixture for 2-6 hours. The formation of the complex is often indicated by a color change and/or the precipitation of a solid.
-
Isolation and Purification: After cooling, collect the precipitated metal complex by filtration, wash it with the solvent used for the reaction, and dry it under vacuum.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for assessing the anticancer activity of the synthesized Schiff bases and their metal complexes.
Materials:
-
Synthesized compounds (Schiff bases and metal complexes)
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
Caption: General reaction scheme for the Schiff base condensation of this compound with a primary amine.
Caption: A typical experimental workflow for the synthesis and characterization of Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
- 5. Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
Post-Synthetic Modification of Covalent Organic Frameworks Derived from [2,2'-Bipyridine]-4,4'-dicarbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthetic modification (PSM) of covalent organic frameworks (COFs) synthesized from [2,2'-Bipyridine]-4,4'-dicarbaldehyde. The inherent chelating ability of the bipyridine moiety makes these COFs excellent platforms for immobilizing metal ions, leading to a wide range of applications, particularly in catalysis.
Introduction
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Those derived from this compound possess built-in metal-binding sites. Post-synthetic modification, specifically metalation, allows for the introduction of catalytically active metal centers into the stable and porous COF structure.[1][2] This approach combines the advantages of homogeneous catalysis (well-defined active sites) with heterogeneous catalysis (ease of separation and recyclability).[1][3]
The applications of these metalated bipyridine-based COFs are diverse, with significant potential in areas relevant to drug development and fine chemical synthesis. Key applications include:
-
Electrocatalysis: Driving important reactions such as the oxygen evolution reaction (OER) and carbon dioxide reduction.[4][5][6]
-
Photocatalysis: Utilizing light energy to promote chemical transformations.
-
Heterogeneous Catalysis: Serving as robust and reusable catalysts for various organic transformations.
This document will detail the synthesis of a representative bipyridine-based COF, followed by protocols for its post-synthetic metalation and characterization.
Experimental Protocols
Synthesis of Bipyridine-Based Covalent Organic Framework (Bpy-COF)
This protocol describes the synthesis of a COF from this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) via a Schiff base condensation reaction.
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
mesitylene
-
1,4-dioxane
-
6 M aqueous acetic acid
-
Anhydrous methanol
-
Anhydrous acetone
Procedure:
-
In a Pyrex tube, add this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) in a 1.5:1 molar ratio.
-
Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v).
-
Add 6 M aqueous acetic acid as a catalyst. The total volume of the solvent and acetic acid should be sufficient to form a slurry.
-
Flash freeze the tube in liquid nitrogen, evacuate to a pressure of <100 mTorr, and flame seal.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the crude product with anhydrous methanol and anhydrous acetone to remove unreacted monomers and catalyst.
-
Purify the COF by Soxhlet extraction with methanol for 24 hours.
-
Dry the purified Bpy-COF under vacuum at 120 °C overnight.
Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the formation of the imine linkage (C=N) by the appearance of a characteristic stretching band around 1620 cm⁻¹.
-
Powder X-ray Diffraction (PXRD): Verify the crystallinity of the synthesized COF. The diffraction pattern should show characteristic peaks corresponding to the expected crystal structure.
-
Brunauer-Emmett-Teller (BET) Analysis: Determine the surface area and porosity of the COF.
Post-Synthetic Metalation of Bpy-COF
This protocol details the incorporation of metal ions into the bipyridine units of the pre-synthesized Bpy-COF. The following is a general procedure that can be adapted for various metal salts.
Materials:
-
Synthesized Bpy-COF
-
Metal salt (e.g., CoCl₂, FeCl₃, NiCl₂, etc.)
-
Anhydrous methanol
Procedure:
-
Suspend the purified Bpy-COF (e.g., 10 mg) in anhydrous methanol.
-
Prepare a solution of the desired metal salt (e.g., CoCl₂ or a mixture for bimetallic systems) in anhydrous methanol.[7] The amount of metal salt should be in molar excess relative to the bipyridine units in the COF.
-
Add the metal salt solution to the Bpy-COF suspension.
-
Stir the mixture at room temperature for 12-24 hours.[8]
-
Collect the metalated COF (M@Bpy-COF) by filtration.
-
Wash the product thoroughly with fresh anhydrous methanol to remove any uncoordinated metal ions.
-
Dry the final product under vacuum at a moderate temperature (e.g., 60 °C) overnight.
Characterization of Metalated COF:
-
PXRD: Confirm that the crystallinity of the COF is retained after the metalation process.[1]
-
X-ray Photoelectron Spectroscopy (XPS): Verify the successful incorporation and determine the oxidation state of the metal ions within the COF.[1]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Quantify the amount of metal loaded onto the COF.
-
Energy-Dispersive X-ray Spectroscopy (EDS): Analyze the elemental composition and distribution of the metal within the COF particles.
Data Presentation
The following tables summarize the quantitative data for the performance of various metalated bipyridine-based COFs in electrocatalytic applications.
Table 1: Electrocatalytic Oxygen Evolution Reaction (OER) Performance of Metalated Bipyridine COFs
| Catalyst | Metal Loading (wt%) | Overpotential (mV at 10 mA cm⁻²) | Turnover Frequency (TOF) (s⁻¹) at a given overpotential | Reference |
| Co@COF-TB | - | >400 | - | [4] |
| Fe@COF-TB | - | >400 | - | [4] |
| Co₀.₇₅Fe₀.₂₅@COF-TB | Co: 12.65, Fe: 3.09 | 331 | 0.119 at 330 mV | [4][5] |
| Co@COF-Pyr | - | 450 | 0.1 at 370 mV | [6] |
| COF-Bpy@FeNi | - | 399 | 0.1 at 347 mV | [6] |
Table 2: Electrocatalytic CO₂ Reduction Performance of Metalated Bipyridine COFs
| Catalyst | Metal Site | Faradaic Efficiency (%) | Product | Reference |
| Homogeneous Rhenium Complex | Re | 81 (±8) | CO | [1][5] |
| Cobalt-postmetalated COF | Co | 18 (±2) | CO | [1][3][5] |
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Post-Synthetic Modification
Caption: Workflow for the synthesis of Bpy-COF and its subsequent post-synthetic metalation.
Logical Relationship in Bimetallic Electrocatalysis for OER
Caption: Simplified representation of a proposed synergistic catalytic cycle for OER at a bimetallic CoFe site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Organic Frameworks Composites Containing Bipyridine Metal Complex for Oxygen Evolution and Methane Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Production of [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of [2,2'-Bipyridine]-4,4'-dicarbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
The most prevalent and effective method for synthesizing this compound is the direct oxidation of 4,4'-dimethyl-2,2'-bipyridine. This method is often preferred due to its relative simplicity and efficiency.
Q2: Which oxidizing agent is typically recommended for the conversion of 4,4'-dimethyl-2,2'-bipyridine to the dicarbaldehyde?
Selenium dioxide (SeO2) is the most commonly employed oxidizing agent for the selective oxidation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine to the corresponding aldehydes.[1][2] This reagent is effective for the oxidation of activated methyl groups, such as those on heterocyclic rings.
Q3: What are some common challenges encountered during the synthesis of this compound?
Common challenges include incomplete conversion of the starting material, over-oxidation of the methyl groups to carboxylic acids, and difficulties in purifying the final product. Low yields can also be a significant issue if the reaction conditions are not optimized.
Q4: How can I monitor the progress of the oxidation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (4,4'-dimethyl-2,2'-bipyridine), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for this purpose.
Q5: What are the typical purification methods for this compound?
Purification is commonly achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product. The choice of solvent for recrystallization depends on the impurities present and should be determined on a case-by-case basis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Oxidizing Agent: Selenium dioxide can be hygroscopic and lose activity. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. 3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. 4. Insufficient Reaction Time: The reaction may not have gone to completion. | 1. Use freshly opened or properly stored selenium dioxide. Consider drying it in an oven before use. 2. Optimize the reaction temperature. A gradual increase in temperature might be necessary to initiate the reaction. 3. Dioxane is a commonly used solvent for SeO2 oxidations. Other high-boiling point ethers or aprotic polar solvents could be explored. 4. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
| Formation of Byproducts (e.g., dicarboxylic acid) | 1. Over-oxidation: Prolonged reaction times or excessive amounts of oxidizing agent can lead to the formation of the corresponding dicarboxylic acid. 2. Presence of Water: Traces of water in the reaction mixture can promote the formation of the carboxylic acid. | 1. Carefully control the stoichiometry of the oxidizing agent. Use of a slight excess (e.g., 2.2 equivalents of SeO2) is often sufficient. Monitor the reaction closely and stop it once the desired product is formed. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Incomplete Reaction | 1. Poor Solubility of Starting Material: 4,4'-dimethyl-2,2'-bipyridine may not be fully dissolved in the reaction solvent at the chosen temperature. 2. Insufficient Amount of Oxidizing Agent: The stoichiometry of the oxidizing agent may be too low. | 1. Choose a solvent in which the starting material has good solubility at the reaction temperature. A co-solvent system might be beneficial. 2. Ensure at least two equivalents of the oxidizing agent are used for the conversion of both methyl groups. |
| Difficult Purification | 1. Presence of Polar Impurities: Over-oxidation products or baseline material can make chromatographic separation challenging. 2. Co-elution of Product and Starting Material: If the reaction is incomplete, separating the product from the starting material can be difficult due to similar polarities. | 1. A pre-purification step, such as washing the crude product with a solvent in which the impurities are soluble, might be helpful. 2. Optimize the chromatographic conditions (e.g., solvent gradient, choice of stationary phase) to achieve better separation. Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. |
Experimental Protocols
Synthesis of this compound via Selenium Dioxide Oxidation
This protocol describes a general procedure for the oxidation of 4,4'-dimethyl-2,2'-bipyridine using selenium dioxide.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Selenium Dioxide (SeO2)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq.) in anhydrous 1,4-dioxane.
-
Add selenium dioxide (2.2-2.5 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for the duration of the reaction.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 24-48 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium metal. Wash the selenium with a small amount of dioxane or chloroform.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Oxidizing Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SeO2 (2.2) | 1,4-Dioxane | 101 | 24 | ~60-70 | General protocol based on related syntheses[1] |
| 2 | SeO2 (2.5) | 1,4-Dioxane | 101 | 48 | Optimization may lead to higher yields | |
| 3 | KMnO4 | Water/Nitric Acid | 80 | 6 | Leads to dicarboxylic acid | Patent CN104892503A |
Note: The yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [2,2'-Bipyridine]-4,4'-dicarbaldehyde.
Troubleshooting Guide
This section addresses specific issues that users might encounter during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low yield after recrystallization | The chosen solvent system has either too high or too low solubility for the compound at room temperature. | Screen a variety of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider mixed solvent systems, such as ethanol/water or dichloromethane/hexanes. |
| The compound is precipitating too quickly, trapping impurities. | Ensure the solution cools down slowly to allow for the formation of pure crystals. An ice bath should only be used after the solution has reached room temperature. | |
| Product is an oil or fails to crystallize | The presence of significant impurities is depressing the melting point and preventing crystallization. | Attempt to purify a small portion of the crude material using column chromatography to obtain a seed crystal. Introduce the seed crystal into the supersaturated solution to induce crystallization. |
| The solvent is not appropriate for crystallization. | Try a different solvent system. If the product is soluble in a non-polar solvent, adding a polar anti-solvent dropwise can induce crystallization. | |
| Colored impurities persist after purification | The impurity may be a highly conjugated byproduct that co-crystallizes with the product. | Treatment with activated carbon during the recrystallization process can help remove colored impurities. Be aware that this may also reduce the overall yield. |
| The impurity has a similar polarity to the product, leading to co-elution during column chromatography. | Optimize the eluent system for column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. | |
| Product decomposes on the silica gel column | The aldehyde groups are sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel, which can be prepared by treating the silica gel with a triethylamine solution. Alternatively, alumina can be used as the stationary phase. |
| Streaking or poor separation in column chromatography | The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the column. Dry-loading the sample adsorbed onto a small amount of silica gel can also improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthesis process, which typically involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. These can include:
-
Unreacted starting material: 4,4'-dimethyl-2,2'-bipyridine.
-
Mono-aldehyde intermediate: 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde.
-
Over-oxidized product: [2,2'-Bipyridine]-4,4'-dicarboxylic acid.
-
Byproducts from the oxidant: Depending on the oxidizing agent used (e.g., SeO₂, KMnO₄, etc.), various inorganic or organic byproducts may be present.
Q2: Which purification technique is best for this compound?
A2: The choice of purification technique depends on the level of impurities and the desired scale.
-
Recrystallization is a good first-line technique for removing a significant portion of impurities, especially on a larger scale.
-
Column chromatography is highly effective for achieving high purity, particularly for removing impurities with similar solubility to the product. It is well-suited for smaller to medium scales.
-
Purification via a bisulfite adduct is a chemical method that can be very specific for aldehydes, offering an alternative route to separate the product from non-aldehyde impurities.
Q3: What is a suitable solvent for the recrystallization of this compound?
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product from impurities. The purity of the final product can be confirmed by analytical techniques such as ¹H NMR spectroscopy, mass spectrometry, and melting point determination.
Q5: My purified product is a pale yellow solid, but I expected it to be white. Is this a problem?
A5: While a pure compound is often white, a pale yellow coloration in conjugated aromatic aldehydes is not uncommon and may not necessarily indicate significant impurity. However, if the color is intense or if analytical data suggests the presence of impurities, further purification steps may be necessary.
Data Presentation
The following table presents hypothetical quantitative data for illustrative purposes to compare the effectiveness of different purification methods for crude this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 95 | 70 | Effective for removing less soluble impurities. |
| Column Chromatography (Silica Gel) | 85 | >99 | 60 | Best for achieving high purity, but with some loss of material. |
| Bisulfite Adduct Formation | 85 | 98 | 55 | Highly specific for aldehydes, but can have lower yields due to multiple steps. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring. Continue adding the solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 3: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for several hours. The bisulfite adduct may precipitate as a white solid.
-
Isolation of Adduct: If a precipitate forms, collect it by vacuum filtration and wash it with a small amount of cold ethanol and then ether. If no precipitate forms, the adduct may be water-soluble. In this case, extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove non-aldehyde impurities.
-
Regeneration of Aldehyde: Suspend the isolated adduct (or the aqueous solution containing the adduct) in water. Add a base (e.g., saturated sodium carbonate solution) or an acid (e.g., dilute HCl) dropwise with stirring until the adduct decomposes and the purified aldehyde precipitates or can be extracted.
-
Isolation of Purified Product: Collect the precipitated aldehyde by vacuum filtration or extract it with an organic solvent.
-
Washing and Drying: Wash the purified product with water to remove any inorganic salts and then dry it thoroughly.
Visualizations
Common side products in the synthesis of [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of [2,2'-Bipyridine]-4,4'-dicarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the selective oxidation of 4,4'-dimethyl-2,2'-bipyridine. A common oxidizing agent for this transformation is selenium dioxide (SeO₂), which is known for converting benzylic methyl groups to aldehydes in a reaction often referred to as the Riley oxidation.
Q2: What are the most common side products I should expect in this synthesis?
During the synthesis of this compound from 4,4'-dimethyl-2,2'-bipyridine, several side products can form due to incomplete reaction or over-oxidation. The primary side products to anticipate are:
-
4-Formyl-4'-methyl-2,2'-bipyridine: This results from the incomplete oxidation of the starting material, where only one of the two methyl groups is converted to an aldehyde.
-
2,2'-Bipyridine-4,4'-dicarboxylic acid: This is a product of over-oxidation, where one or both aldehyde groups are further oxidized to carboxylic acids.
-
Unreacted 4,4'-dimethyl-2,2'-bipyridine: If the reaction does not go to completion, the starting material will be present in the crude product mixture.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of the reaction conditions:
-
Stoichiometry of the Oxidizing Agent: Using a precise molar equivalent of the oxidizing agent (e.g., selenium dioxide) is crucial. An excess can lead to over-oxidation to the dicarboxylic acid, while an insufficient amount will result in incomplete reaction and the presence of the mono-aldehyde and starting material.
-
Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early will yield significant amounts of the mono-aldehyde and starting material, while prolonged reaction times increase the risk of over-oxidation. The reaction temperature should be carefully controlled to ensure a steady reaction rate and prevent decomposition.
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Dioxane or a mixture of dioxane and water is often used for selenium dioxide oxidations.
Q4: What purification methods are effective for isolating this compound?
Column chromatography is the most effective method for purifying this compound from the common side products. A silica gel stationary phase is typically used with a gradient elution system of solvents like hexane/ethyl acetate or dichloromethane/methanol. The polarity differences between the desired product and the side products allow for their separation.
Q5: How can I identify the presence of the common side products in my product mixture?
Spectroscopic methods are key to identifying the composition of your product mixture:
-
¹H NMR Spectroscopy: The presence of a singlet around 2.4-2.5 ppm would indicate the methyl protons of the unreacted starting material or the mono-aldehyde. The aldehyde protons of the desired product will appear as a singlet between 9.9 and 10.1 ppm. The aromatic region (7.5-9.0 ppm) will also show distinct patterns for each compound.
-
Mass Spectrometry (MS): The different molecular weights of the desired product and the side products can be easily distinguished by mass spectrometry.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1700 cm⁻¹ will be present for the aldehyde and carboxylic acid. The carboxylic acid will also show a broad O-H stretch from approximately 2500 to 3300 cm⁻¹.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired dicarbaldehyde | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure the correct stoichiometry of the oxidizing agent. |
| Over-oxidation to the dicarboxylic acid. | Reduce the amount of oxidizing agent. Monitor the reaction closely with TLC and stop it once the starting material is consumed. | |
| Difficult purification leading to product loss. | Optimize the column chromatography conditions (e.g., solvent system, gradient). | |
| High percentage of unreacted starting material | Insufficient oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 2.2 equivalents of SeO₂). |
| Reaction time is too short. | Increase the reaction time and monitor by TLC until the starting material spot disappears. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Significant amount of the mono-aldehyde byproduct | Incomplete reaction. | As with unreacted starting material, increase reaction time, temperature, or the amount of oxidizing agent. |
| Presence of 2,2'-Bipyridine-4,4'-dicarboxylic acid | Over-oxidation. | Use a more controlled amount of the oxidizing agent. Avoid prolonged heating after the starting material has been consumed. |
Experimental Protocol: Synthesis of this compound via Selenium Dioxide Oxidation
This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in a minimal amount of hot 1,4-dioxane.
-
Add a solution of selenium dioxide (2.2 eq) in a small amount of water to the flask.
-
Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain this temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium metal. Wash the selenium with a small amount of dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting low crystallinity in COFs made from [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low crystallinity during the synthesis of Covalent Organic Frameworks (COFs) from [2,2'-Bipyridine]-4,4'-dicarbaldehyde and amine linkers. The information is presented in a question-and-answer format to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My COF, synthesized from this compound, is amorphous or has very low crystallinity according to PXRD analysis. What are the most likely causes?
A1: Low crystallinity in imine-linked COFs, particularly those with bipyridine moieties, is a common challenge. The primary reasons often relate to the delicate balance between reaction kinetics and thermodynamics. Key factors include:
-
Rapid Polymerization: If the reaction proceeds too quickly, the framework precipitates before it can self-correct into a thermodynamically stable, ordered crystalline structure. This is often influenced by monomer solubility and catalyst concentration.
-
Suboptimal Solvent System: The choice of solvent is critical. An inappropriate solvent or solvent ratio can lead to either poor monomer solubility, hindering the reaction, or excessively high solubility, causing rapid precipitation of an amorphous polymer.[1] The polarity of the solvent plays a significant role in the crystallization process.[1]
-
Ineffective Catalyst or Incorrect Concentration: An acid catalyst is typically required for the reversible imine condensation reaction. The type and concentration of the catalyst are crucial for controlling the reaction reversibility, which is essential for error correction and crystal growth. Excessively high catalyst concentrations can accelerate the reaction to the point of forming amorphous material.
-
Non-ideal Reaction Temperature and Time: The temperature affects both the reaction rate and the reversibility of the imine bond formation. A temperature that is too low may not provide enough energy for the reaction to proceed or for the framework to crystallize, while a temperature that is too high can lead to irreversible bond formation and an amorphous product. Reaction times that are too short may not allow for the establishment of thermodynamic equilibrium and crystal growth.
-
Monomer Impurities or Stoichiometry Issues: Impurities in the this compound or the amine linker can disrupt the long-range order of the framework. Additionally, an incorrect stoichiometric ratio of the monomers can lead to defects and a less crystalline product.
Q2: How can I improve the crystallinity of my bipyridine-based COF?
A2: Several strategies can be employed to enhance the crystallinity of your COF:
-
Optimize the Solvent System: Experiment with different solvent mixtures. Common systems for imine-based COFs include a combination of a polar and a non-polar solvent (e.g., 1,4-dioxane/mesitylene, n-butanol/toluene). Systematically vary the ratio of the solvents to fine-tune the monomer solubility and promote crystallization. Increasing the solvent polarity has been shown to enhance COF crystallinity.[1]
-
Adjust Catalyst Type and Concentration: Acetic acid is a common catalyst. If you are obtaining an amorphous product, try varying its concentration. In some cases, a weaker or stronger acid might be beneficial. For instance, using a Lewis acid catalyst like Sc(OTf)₃ has been shown to influence COF morphology and crystallinity.[2]
-
Screen Reaction Temperature and Time: Systematically vary the reaction temperature, typically between 80°C and 120°C for solvothermal synthesis. Longer reaction times (e.g., 3-7 days) can allow for more effective error correction and the growth of larger crystallites.
-
Introduce a Modulator: Adding a monofunctional molecule that can compete with the monomers, such as benzaldehyde, can slow down the polymerization rate. This reduced reaction kinetic allows more time for the framework to form an ordered, crystalline structure.
-
Post-Synthetic Modification: If you have already synthesized an amorphous or poorly crystalline COF, it is sometimes possible to induce crystallinity through a post-synthetic treatment. This can involve heating the amorphous material in a suitable solvent to allow for structural reorganization.[3]
Q3: What is a good starting point for a synthesis protocol for a COF from this compound?
A3: While the optimal conditions will depend on the specific amine linker used, a general solvothermal protocol for the synthesis of an imine-linked COF from a bipyridine dicarbaldehyde and a diamine linker can be adapted from literature on similar structures.[4]
Troubleshooting Guide
This guide provides a systematic approach to addressing low crystallinity in your bipyridine-based COF synthesis.
Problem: Amorphous or Poorly Crystalline Product
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low crystallinity in COF synthesis.
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the crystallinity and porosity of imine-linked COFs, with data extrapolated from studies on related systems. These should be used as a guide for your optimization experiments.
Table 1: Effect of Catalyst Concentration on COF Properties
| Catalyst System | Catalyst Concentration (mol% relative to amine) | Resulting BET Surface Area (m²/g) | Crystallinity (qualitative from PXRD) | Reference |
| Sc(OTf)₃ | 0.02 | ~1800 | Hierarchical rosette-like particles | [2] |
| Sc(OTf)₃ | 0.09 | ~400 | Globular structures, lower crystallinity | [2] |
| Acetic Acid | 15 eq. | ~2400 | Globular particles, high crystallinity | [2] |
| Nb₂O₅ | 0.94 | 2405 | Excellent | [5] |
| Nb₂O₅ | 188.1 | 774 | Excellent | [5] |
Table 2: Influence of Solvent System on COF Crystallinity
| COF System | Solvent System (v/v) | Relative Polarity | Outcome on Crystallinity | Reference |
| Benzothiadiazole-based | 1,4-Dioxane | Low | Amorphous | [1] |
| Benzothiadiazole-based | 1,4-Dioxane / n-Butanol | Medium | Crystalline | [1] |
| Benzothiadiazole-based | 1,4-Dioxane / Ethanol | High | Highly Crystalline | [1] |
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Bipyridine-Based Imine COF
This protocol is a generalized starting point. The specific linker, solvent ratios, and catalyst concentration may require optimization.
Materials:
-
This compound
-
Diamine linker (e.g., 1,4-phenylenediamine or a larger, more rigid amine)
-
Solvent 1 (e.g., 1,4-dioxane)
-
Solvent 2 (e.g., mesitylene)
-
Aqueous acetic acid (e.g., 6 M)
Procedure:
-
In a Pyrex tube, add this compound (1 equivalent) and the diamine linker (1 equivalent).
-
Add a mixture of the chosen solvents (e.g., 1:1 v/v 1,4-dioxane:mesitylene).
-
Add the aqueous acetic acid catalyst.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a set temperature (e.g., 120°C) for a specified time (e.g., 3 days).
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product extensively with anhydrous solvents such as tetrahydrofuran (THF) and acetone to remove any residual reactants and catalyst.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80°C) overnight to yield the COF powder.
Characterization:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to assess the crystallinity of the synthesized COF. The presence of sharp diffraction peaks indicates a crystalline material, while a broad, featureless pattern suggests an amorphous product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine linkage (C=N stretch typically appears around 1620 cm⁻¹) and the disappearance of the aldehyde (C=O) and amine (N-H) stretches from the monomers.[2]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the porosity of the material. A higher surface area is often correlated with better crystallinity.
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis and characterization of a bipyridine-based COF.
References
- 1. Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst-derived hierarchy in 2D imine-based covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04717F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of metal complexes with [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Technical Support Center: Metal Complexes with [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with metal complexes of this compound. The focus is on improving the synthesis, stability, and handling of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What makes 2,2'-bipyridine a good ligand for forming stable metal complexes?
The primary reason for the high stability of metal complexes with 2,2'-bipyridine is the chelate effect .[1] This refers to the enhanced thermodynamic stability of a complex containing a chelating ligand—one that binds to a central metal ion through two or more donor atoms—compared to a complex with an equivalent number of similar monodentate (single-donor) ligands.[1][2] 2,2'-Bipyridine acts as a chelating ligand, forming a stable five-membered ring with the metal ion, which is entropically favored and significantly increases the complex's stability constant.[1]
Q2: What are the general factors that influence the stability of these metal complexes?
The stability of metal complexes is governed by several key factors related to both the metal ion and the ligand:
-
Nature of the Metal Ion:
-
Charge and Size: Stability generally increases with a higher charge and smaller ionic radius of the central metal ion.[3] This leads to stronger electrostatic attraction with the ligand.
-
Irving-Williams Series: For divalent metal ions of the first transition series, a widely observed stability order is Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺, irrespective of the ligand used.[3]
-
-
Nature of the Ligand (this compound):
-
Chelation: As mentioned, the bidentate nature of 2,2'-bipyridine is the most critical factor for stability.[1][4]
-
Basicity: Ligands with stronger basicity (better electron-donating capabilities) typically form more stable complexes.[2]
-
Functional Groups: The 4,4'-dicarbaldehyde groups are electron-withdrawing, which can influence the electronic properties and stability of the complex. These groups are also reactive sites, often used for further reactions like Schiff base condensation. The stability of any subsequent linkages (e.g., imines) will become a critical factor for the overall stability of the final supramolecular structure.
-
Q3: My complex involves a Schiff base linkage using the dicarbaldehyde groups. Why is it unstable, and how can I fix it?
Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[5] The presence of water can drive the reaction backward (hydrolysis), breaking the imine (C=N) bond and degrading your complex.[5] Schiff bases derived from aromatic aldehydes, like this ligand, are generally more stable due to conjugation.
-
Troubleshooting:
-
Water Removal: During synthesis, use a Dean-Stark apparatus or add molecular sieves to remove water as it forms, pushing the equilibrium toward the product.[5]
-
pH Control: The reaction is often acid-catalyzed. However, a pH that is too low will protonate the amine reactant, making it non-nucleophilic, while a pH that is too high may not sufficiently activate the aldehyde.[5] A small amount of acetic acid is a common catalyst.
-
Solvent Choice: Use anhydrous organic solvents (e.g., ethanol, methanol, toluene) to minimize hydrolysis.[6]
-
Q4: My complex is showing signs of photodecomposition. Is this common, and what can be done?
Yes, many metal complexes, particularly ruthenium(II) polypyridine complexes, are photoactive and can be prone to photobleaching or degradation upon exposure to light.[7]
-
Preventative Measures:
-
Storage: Store the complex in the dark, for example, by wrapping the container in aluminum foil or using an amber vial.
-
Handling: Conduct experiments under low-light conditions when possible.
-
Stability Assessment: You can monitor photostability by taking UV-Vis absorption spectra of a solution of your complex over time while irradiating it with a specific light source.[7] Stable complexes will show no significant changes in their absorption spectra.[7]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield During Synthesis | 1. Incomplete reaction (e.g., Schiff base equilibrium).[5] 2. Suboptimal reaction temperature or time. 3. Unsuitable solvent leading to poor solubility of reactants. | 1. Drive Equilibrium: Increase the concentration of one reactant or remove the water byproduct (e.g., Dean-Stark trap).[5] 2. Optimize Conditions: Systematically vary the reaction temperature and monitor progress via TLC or NMR. Microwave synthesis can sometimes improve yields and reduce reaction times.[8] 3. Solvent Screening: Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Complex is an Oil or Difficult to Purify | 1. Presence of impurities. 2. The complex is intrinsically non-crystalline. | 1. Trituration: Add a non-polar solvent (e.g., hexane) to the oil and stir vigorously to induce precipitation of a solid.[5] 2. Recrystallization: Attempt recrystallization from various solvent/anti-solvent systems. 3. Column Chromatography: If the complex is stable on silica or alumina, this can be an effective purification method. 4. Salt Conversion: Convert the complex to a solid salt (e.g., hydrochloride or hexafluorophosphate) to facilitate purification.[5] |
| Complex Degrades During Storage | 1. Sensitivity to air (oxidation). 2. Sensitivity to moisture (hydrolysis). 3. Thermal instability. 4. Light sensitivity (photodecomposition).[7] | 1. Inert Atmosphere: Store under an inert atmosphere like nitrogen or argon. 2. Desiccation: Store in a desiccator over a drying agent. 3. Low Temperature: Store in a refrigerator or freezer. Run a thermogravimetric analysis (TGA) to determine the decomposition temperature.[9][10] 4. Protect from Light: Store in an amber vial or wrap the container in foil. |
| Inconsistent Spectroscopic Data (NMR, UV-Vis) | 1. Sample contains a mixture of isomers.[11] 2. The complex is degrading in the analysis solvent. 3. The sample is impure. | 1. Isomer Separation: Use techniques like fractional crystallization or chromatography to separate isomers. DFT calculations may help predict the most stable isomer.[11] 2. Solvent Choice: Ensure the solvent used for analysis (e.g., DMSO-d₆, CDCl₃) does not react with your complex. Run a time-course NMR to check for changes. 3. Re-purify: Re-purify the sample using the methods described above. |
Quantitative Data Summary
Table 1: Stepwise Stability Constants (log K) for 2,2'-Bipyridine Complexes with Divalent Metal Ions
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall (log β₃) |
| Mn²⁺ | 2.6 | 2.1 | 1.2 | 5.9 |
| Fe²⁺ | 4.2 | 3.7 | 5.3 | 13.2 |
| Co²⁺ | 5.9 | 5.3 | 4.6 | 15.8 |
| Ni²⁺ | 7.0 | 6.8 | 6.4 | 20.2 |
| Cu²⁺ | 8.1 | 5.5 | 3.4 | 17.0 |
| Zn²⁺ | 5.0 | 4.4 | 3.9 | 13.3 |
Data adapted from literature on 2,2'-bipyridine complexes. The exact values can vary with experimental conditions (temperature, solvent, ionic strength). The electron-withdrawing nature of the dicarbaldehyde groups may slightly decrease the stability compared to the parent ligand.
Visual Diagrams
Caption: Key factors determining the stability of metal complexes.
Caption: Experimental workflow for synthesis and stability analysis.
Key Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) Schiff Base Complex
This protocol describes a general method for the condensation of this compound with a primary amine, followed by complexation with a metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(OAc)₂).
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., aniline) (2 equivalents)
-
Metal(II) salt (1 equivalent)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In the round-bottom flask, dissolve this compound (1 eq.) in anhydrous ethanol.
-
Add the primary amine (2 eq.) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Reflux the mixture for 2-4 hours, monitoring the formation of the Schiff base ligand by Thin Layer Chromatography (TLC).
-
In a separate beaker, dissolve the metal(II) salt (1 eq.) in a minimal amount of warm ethanol.
-
Add the metal salt solution dropwise to the refluxing ligand solution. A color change or precipitation is often observed immediately.
-
Continue to reflux the reaction mixture for an additional 4-6 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, cool further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether or hexane to aid in drying.
-
Dry the final complex under vacuum.
Protocol 2: Assessing Photostability using UV-Vis Spectroscopy
This protocol provides a method to evaluate the stability of the synthesized complex upon exposure to light.
Materials:
-
Synthesized metal complex
-
Spectroscopic grade solvent (e.g., acetonitrile, DMF, or DMSO)
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
Light source (e.g., a broad-spectrum lamp or a specific wavelength LED)
Procedure:
-
Prepare a dilute stock solution of the metal complex in the chosen solvent to an absorbance value of approximately 1.0 at its λₘₐₓ (the wavelength of maximum absorption).
-
Record the initial UV-Vis absorption spectrum (Time = 0). This is your baseline.
-
Place the cuvette containing the solution at a fixed distance from the light source and begin irradiation.
-
At regular intervals (e.g., every 15, 30, or 60 minutes), remove the cuvette and record a new UV-Vis spectrum.
-
Overlay the spectra from all time points.
-
Analysis: A photostable complex will exhibit minimal to no change in the position (λₘₐₓ) or intensity (absorbance) of its characteristic absorption bands over time.[7] Significant decreases in absorbance or shifts in λₘₐₓ indicate photodecomposition or photobleaching.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Inhibition in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst inhibition by bipyridine ligands in cross-coupling reactions. Our goal is to help you diagnose and resolve common issues to achieve higher yields and reproducible results.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My cross-coupling reaction is stalling or has a low yield when a bipyridine is formed as the product. What is the likely cause?
Answer: Low conversion or reaction failure in cross-coupling reactions that produce bipyridine products is often due to product inhibition , a form of catalyst poisoning. The primary causes include:
-
Strong Coordination of Bipyridine Product: The nitrogen atoms of the bipyridine product can chelate strongly to the palladium catalyst, forming a stable, inactive complex. This sequestration of the active catalyst from the catalytic cycle is a common cause of reaction failure.[1][2][3]
-
Formation of Palladium Black: The active Pd(0) species can agglomerate into inactive palladium black, especially at high temperatures or in the presence of impurities.[1]
-
Ligand Degradation: Under harsh reaction conditions, the ancillary ligand (e.g., a phosphine) can degrade, leading to catalyst deactivation.[1]
-
Impurities: Trace impurities in reactants, solvents, or starting materials can act as catalyst poisons.[1][4]
Question 2: What are the visible signs of catalyst deactivation in my reaction?
Answer: Common visual cues for catalyst deactivation include:
-
A color change in the reaction mixture to black or the formation of a black precipitate, which indicates the formation of palladium black.[1]
-
The reaction stalling before completion, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Question 3: How can I mitigate catalyst inhibition by the bipyridine product?
Answer: Several strategies can be employed to overcome product inhibition:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can sterically shield the palladium center, preventing strong coordination of the bipyridine product.[2]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for the portion of the catalyst that becomes deactivated.[1][3]
-
Slow Addition of the Limiting Reagent: Adding the limiting reagent slowly over the course of the reaction can maintain a low concentration of the bipyridine product, minimizing its inhibitory effect.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature and extending the reaction time can sometimes prevent catalyst decomposition.[1] Conversely, in some cases, increasing the temperature may help to dissociate the inhibitory product from the catalyst.[2]
-
Solvent and Base: Screening different solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃) is crucial as they can significantly impact catalyst stability and reactivity.
-
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species.[4]
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst, and water can lead to side reactions like protodeboronation.[4] Rigorously degassing solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) is critical.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyridine-containing substrates or leading to bipyridine products challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium), leading to the formation of stable, inactive catalyst complexes. This phenomenon is often referred to as catalyst poisoning or inhibition.[3][5]
Q2: Can I use a bipyridine as a ligand for a cross-coupling reaction that itself produces a bipyridine?
A2: While it may seem counterintuitive, it is possible, but careful consideration of the specific bipyridine ligand is necessary. Asymmetric bipyridines like 2,3'-bipyridine can exhibit different coordination geometries compared to the more common 2,2'-bipyridine, potentially leading to less catalyst inhibition.[6] However, in many cases, using a different class of ligand, such as a bulky phosphine, is a more robust strategy to avoid competitive binding and product inhibition.
Q3: What is the "2-pyridyl problem" in Suzuki-Miyaura coupling?
A3: The "2-pyridyl problem" refers to the challenges associated with the Suzuki-Miyaura coupling of 2-pyridylboronic acids. These substrates are often unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source). The nitrogen atom at the 2-position is thought to facilitate this undesired side reaction.[1]
Q4: How do I choose the best phosphine ligand to overcome inhibition?
A4: The ideal phosphine ligand is typically both sterically bulky and electron-rich. Bulkiness helps to create a "pocket" around the palladium atom that hinders the approach and binding of the inhibitory bipyridine product. Electron-richness enhances the catalytic activity of the palladium center, particularly for the oxidative addition step. Ligands like SPhos, XPhos, and RuPhos are often excellent starting points for screening.[2][3]
Q5: When should I consider using a slow-addition strategy?
A5: A slow-addition strategy is particularly useful when you have strong evidence of product inhibition, meaning the reaction starts well but then slows down or stops as the product concentration increases. It is also a good strategy to consider when increasing catalyst loading is not economically viable or leads to other side reactions.
Data Presentation
The following tables summarize quantitative data on the performance of different ligands in challenging Suzuki-Miyaura cross-coupling reactions involving pyridine moieties. While not a direct measure of preventing bipyridine product inhibition in all cases, the principles of ligand selection for these challenging substrates are highly relevant.
Table 1: Comparison of Phosphine Ligands for the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 1 | 99 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 18 | 94 |
Data is illustrative and compiled from various sources. Reaction conditions are not identical across all entries and are provided for context.
Table 2: Performance of Ligands in the Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Bromides
| Ligand | Palladium Source | Base | Solvent | Yield (%) |
| Biaryl Phosphines | ||||
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | High |
| N-Heterocyclic Carbenes (NHCs) | ||||
| IPr | Pd(OAc)₂ | K₃PO₄ | Dioxane | Moderate to High |
| Phosphite/Phosphine Oxide | ||||
| Ligand 1* | Pd₂(dba)₃ | KF | Dioxane | High |
As reported in cited literature for specific 2-pyridylboronate substrates. This table provides a qualitative comparison of ligand classes that have shown success in this challenging coupling.[1]
Experimental Protocols
1. General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction under Inert Atmosphere
This protocol is a general starting point and should be optimized for specific substrates and ligands.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Aryl halide
-
Arylboronic acid or ester
-
Base (e.g., K₃PO₄, Cs₂CO₃), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, arylboronic acid (or ester), and the base under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of the palladium source and ligand in the reaction solvent if desired, or add them directly to the reaction flask as solids under a positive flow of inert gas.
-
Reaction Initiation: Add the palladium source and ligand (or the pre-mixed solution) to the reaction flask.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath or heating block at the desired temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
2. Protocol for Slow Addition of a Limiting Reagent
This protocol describes a general method for the slow addition of a limiting reagent to minimize product inhibition. The choice of the limiting reagent to be added slowly depends on the specific reaction kinetics and should be determined empirically. Often, the more reactive coupling partner is added slowly.
Apparatus:
-
Three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum.
-
Syringe pump.
-
Gas-tight syringe with a needle.
-
Inert gas supply.
Procedure:
-
Initial Setup: To the three-necked flask, add the palladium source, ligand, base, and one of the coupling partners (the one in excess) under an inert atmosphere. Add a portion of the total solvent volume.
-
Prepare the Limiting Reagent Solution: In a separate, dry, and sealed vial, prepare a solution of the limiting reagent in the reaction solvent.
-
Syringe Pump Setup: Draw the limiting reagent solution into the gas-tight syringe and place it in the syringe pump.
-
Initiate Slow Addition: Pierce the septum on the reaction flask with the syringe needle and begin the slow addition of the limiting reagent solution at a predetermined rate (e.g., over several hours).
-
Reaction and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress as described in the general protocol.
-
Work-up and Purification: Once the addition is complete and the reaction has gone to completion, perform the work-up and purification as described above.
3. Protocol for Water-Mediated Catalyst Pre-activation
This protocol is adapted from a literature procedure for the pre-activation of a Pd(II) source to a highly active Pd(0) catalyst.[7]
Materials:
-
Pd(OAc)₂
-
Biaryldialkylphosphine ligand (e.g., SPhos)
-
Deionized water
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Pre-activation: In a dry vial under an inert atmosphere, combine Pd(OAc)₂ (e.g., 1 mol%), the phosphine ligand (e.g., 3 mol%), and deionized water (e.g., 4 mol%) in a small amount of 1,4-dioxane.
-
Heating: Heat the mixture for a short period (e.g., 1 minute at 80 °C). A color change (e.g., to a green solution) may be observed, indicating the formation of the active catalyst.
-
Transfer: In a separate reaction flask containing the substrates and base under an inert atmosphere, add the pre-activated catalyst solution via syringe.
-
Reaction: Proceed with the cross-coupling reaction as described in the general protocol.
Mandatory Visualizations
Caption: Mechanism of catalyst inhibition by the bipyridine product.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Caption: Logical relationships in mitigating catalyst inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Bipyridine-Based COFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bipyridine-based Covalent Organic Frameworks (COFs), with a particular focus on the critical role of solvent selection.
Troubleshooting Guides
Low crystallinity and the formation of amorphous materials are common hurdles in COF synthesis. The choice of solvent system is a crucial factor that governs the reversibility of the imine condensation reaction, which is essential for error correction and the growth of a well-ordered, crystalline framework.
Problem 1: Low or No Crystallinity in the Final Product
Possible Cause: The reaction kinetics are too fast, leading to rapid precipitation of an amorphous polymer rather than the thermodynamically favored crystalline COF. The solubility of the monomers and the growing COF network is also a critical factor.
Solutions:
-
Solvent System Optimization: The polarity of the solvent system is paramount. A mixture of a "good" solvent (in which monomers are soluble) and a "poor" solvent is often employed to modulate solubility and slow down the reaction rate.
-
Common Solvent Mixtures: A widely used system for imine-based COFs is a mixture of 1,4-dioxane and mesitylene. The ratio of these solvents can be fine-tuned to optimize crystallinity.
-
Solvent Polarity: Increasing the polarity of the solvent can, in some cases, enhance the crystallinity and thermal stability of the resulting COF. For instance, the addition of more polar solvents like butanol or ethanol to a dioxane-based system has been shown to improve crystallinity.
-
-
Catalyst Concentration: The concentration of the acid catalyst (e.g., acetic acid) influences the reaction rate. Higher catalyst concentrations can accelerate the reaction, potentially leading to amorphous products. Optimizing the catalyst concentration is crucial.
-
Temperature and Reaction Time: Solvothermal synthesis is typically conducted at elevated temperatures (e.g., 120 °C) for several days to allow for the reversible reaction to reach equilibrium and form a crystalline product. If an amorphous product is obtained, adjusting the temperature and extending the reaction time may be beneficial.
Quantitative Data on Solvent Effects
The following table summarizes reported data on the influence of solvent systems on the properties of bipyridine-based and other relevant porous organic polymers. This data can serve as a guide for selecting appropriate solvent systems.
| Polymer/COF Name | Monomers | Solvent System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Yield (%) | Reference |
| Bipy-PAN | Melamine, [2,2′-Bipyridine]-5,5′-dicarbaldehyde | DMSO | 160.7 | 0.31 | - | [1] |
| Py-2,2'-BPyPh COF | PyTTA, 2,2'-bipyridine-5,5'-dicarbaldehyde | Dioxane/Mesitylene (optimized) | >1000 | 1.85 | Good | [2] |
| TFB-TAPB COF | TFB, TAPB | Water with Acetic Acid (pre-activation) | 771 | - | 83.7 | [3] |
| TFB-TAPB COF | TFB, TAPB | Water with Acetic Acid (no pre-activation) | 134 | - | 22.4 | [3] |
| HHU-COF-1 | TAPT, BPDCA | 1,4-Dioxane/Mesitylene (1:1 v/v) | - | - | 84-90 | [4] |
| HHU-COF-2 | TAPT, OF-BPDCA | 1,4-Dioxane/Mesitylene (1:1 v/v) | - | - | 84-90 | [4] |
Note: This table compiles data from different studies and is intended for illustrative purposes. Direct comparison may not be possible due to variations in monomers and reaction conditions.
Experimental Protocols
Detailed Methodology for a Representative Bipyridine-Based COF Synthesis
This protocol is a generalized procedure for the solvothermal synthesis of an imine-linked bipyridine-based COF and should be adapted based on the specific monomers and desired properties.
Materials:
-
5,5'-diamino-2,2'-bipyridine (or other functionalized bipyridine amine linker)
-
Aromatic trialdehyde (e.g., 1,3,5-triformylbenzene)
-
Solvent 1: 1,4-Dioxane (anhydrous)
-
Solvent 2: Mesitylene (anhydrous)
-
Catalyst: Aqueous acetic acid (e.g., 6 M)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add the 5,5'-diamino-2,2'-bipyridine (1.5 equivalents) and the aromatic trialdehyde (1 equivalent).
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.
-
Sonicate the mixture for 15-20 minutes to ensure a homogeneous dispersion of the monomers.
-
Add the aqueous acetic acid catalyst to the suspension.
-
Flash-freeze the tube in liquid nitrogen.
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this freeze-pump-thaw cycle three times to thoroughly degas the reaction mixture.
-
Seal the tube under vacuum.
-
Place the sealed tube in an oven and heat at 120 °C for 3 to 7 days.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product extensively with anhydrous solvents such as tetrahydrofuran (THF) and acetone to remove any unreacted monomers and residual catalyst.
-
Dry the final product under vacuum at an elevated temperature (e.g., 120-150 °C) overnight to yield the crystalline bipyridine-based COF powder.
Visualizations
Frequently Asked Questions (FAQs)
Q1: My PXRD pattern shows only broad peaks, or no peaks at all. What does this mean and what should I do?
A1: This indicates that your product is either amorphous or has very low crystallinity. This is a common issue and often relates to the reaction conditions being too harsh, causing the irreversible formation of a disordered polymer. To address this, you should focus on optimizing the reaction conditions to favor the reversible imine condensation. The primary troubleshooting steps involve adjusting the solvent system to modulate monomer solubility, optimizing the catalyst concentration, and systematically varying the reaction temperature and time. Refer to the troubleshooting workflow diagram for a step-by-step approach.
Q2: What is the ideal solvent system for bipyridine-based COF synthesis?
A2: There is no single "ideal" solvent system, as the optimal conditions depend on the specific monomers being used. However, a common and effective starting point is a binary mixture of a good solvent for the monomers, such as 1,4-dioxane, and a less polar co-solvent like mesitylene. The ratio of these solvents is a critical parameter to adjust. The goal is to create an environment where the monomers are sufficiently soluble to react, but the growing COF is not so soluble that it remains in solution, nor so insoluble that it precipitates out as an amorphous solid too quickly.
Q3: Can I use a single solvent instead of a mixture?
A3: While some porous organic polymers can be synthesized in a single solvent like DMSO, achieving high crystallinity in COFs often requires the fine-tuning of solubility that a mixed solvent system provides. A single solvent may either fully dissolve the monomers and oligomers, preventing precipitation and crystallization, or cause them to crash out of solution too rapidly.
Q4: How important is the degassing (freeze-pump-thaw) step?
A4: The freeze-pump-thaw procedure is crucial for removing dissolved oxygen from the reaction mixture. Oxygen can potentially interfere with the reaction and the stability of the monomers, especially at the elevated temperatures used in solvothermal synthesis. For reproducible and high-quality COF synthesis, this step is highly recommended.
Q5: My COF has good crystallinity, but a low BET surface area. What could be the cause?
A5: A low BET surface area despite good crystallinity can be due to several factors:
-
Pore Collapse: The pores of the COF may have collapsed during the solvent removal (activation) process. Ensure you are using a gentle activation procedure, such as supercritical CO2 exchange or a gradual solvent exchange with a low-surface-tension solvent before drying under vacuum.
-
Residual Monomers or Catalyst: Unreacted monomers or catalyst molecules can remain trapped within the pores, blocking access to nitrogen during the BET measurement. Thorough washing of the product after synthesis is essential.
-
Interpenetration: The COF may have formed an interpenetrated structure, where two or more independent networks are intertwined, reducing the accessible pore volume. This is an inherent structural property determined by the monomer geometry.
Q6: Are there greener solvent alternatives for COF synthesis?
A6: Yes, research is ongoing to develop more environmentally friendly synthetic routes for COFs. Some studies have reported the successful synthesis of imine-linked COFs in aqueous solutions at room temperature, which significantly reduces the reliance on toxic organic solvents.[3] However, the applicability of these methods to all types of COFs, including various bipyridine-based systems, is still an active area of investigation.
References
- 1. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation [mdpi.com]
Characterization of impurities in commercial [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial [2,2'-Bipyridine]-4,4'-dicarbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several process-related impurities stemming from its synthesis. The most common synthetic route involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. Therefore, potential impurities include:
-
Unreacted Starting Material: 4,4'-dimethyl-2,2'-bipyridine.
-
Intermediate: The mono-aldehyde species, 4-formyl-4'-methyl-2,2'-bipyridine.
-
Over-oxidation Product: 2,2'-Bipyridine-4,4'-dicarboxylic acid.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My sample of this compound is difficult to dissolve. What solvents can I use?
A3: this compound has limited solubility in water but is soluble in many common organic solvents. For analytical purposes, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform are often used. For reactions, the choice of solvent will depend on the specific reaction conditions.
Q4: I am observing unexpected side reactions in my experiment. Could impurities in the dicarbaldehyde be the cause?
A4: Yes, impurities can lead to unexpected side reactions. For example, the presence of the mono-aldehyde intermediate can lead to the formation of asymmetric products in condensation reactions. The dicarboxylic acid impurity can interfere with reactions sensitive to acidic conditions or those involving metal complexes.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor peak shape or tailing | Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. For bipyridine compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring the pyridine nitrogen atoms are protonated. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry. | |
| Co-elution of impurities with the main peak | Insufficient separation power of the HPLC method. | Optimize the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol), or use a column with a different selectivity. |
| Ghost peaks appearing in the chromatogram | Contamination of the mobile phase, injector, or column. | Flush the HPLC system thoroughly. Use fresh, high-purity solvents for the mobile phase. |
NMR Analysis Issues
| Problem | Possible Cause | Solution |
| Broad peaks in the ¹H NMR spectrum | Presence of paramagnetic impurities. | Treat the sample with a chelating agent (e.g., a small amount of EDTA) if metal contamination is suspected. Ensure the sample is fully dissolved. |
| Aggregation of the sample at higher concentrations. | Acquire the spectrum at a lower concentration or at an elevated temperature. | |
| Difficulty in identifying impurity signals | Low concentration of impurities. | Use a higher field NMR spectrometer for better signal dispersion and sensitivity. Consider using 2D NMR techniques like COSY and HSQC to aid in assignment. |
| Presence of water in the deuterated solvent | Incomplete drying of the sample or use of a wet solvent. | Use a freshly opened ampule of deuterated solvent or dry the solvent over molecular sieves. Lyophilize the sample from a suitable solvent before NMR analysis. |
Summary of Potential Impurities
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Signature |
| 4,4'-dimethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | Unreacted starting material | ¹H NMR: Characteristic methyl proton signals. HPLC: Will elute at a different retention time, likely earlier than the dicarbaldehyde. |
| 4-formyl-4'-methyl-2,2'-bipyridine | C₁₃H₁₀N₂O | 198.23 | Incomplete oxidation intermediate | ¹H NMR: One aldehyde proton signal and one methyl proton signal. HPLC: Retention time between the starting material and the final product. |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | C₁₂H₈N₂O₄ | 244.21 | Over-oxidation of the aldehyde groups | ¹H NMR: Absence of aldehyde proton signals and presence of carboxylic acid proton signals (may be broad and exchangeable). HPLC: Will have a significantly different retention time, often eluting earlier in reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol provides a general method for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Impurity Characterization by ¹H NMR Spectroscopy
This protocol outlines the steps for characterizing impurities in this compound using ¹H NMR.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The aldehyde protons of the main compound are expected to appear in the downfield region (around 10 ppm).
-
Look for signals corresponding to the methyl groups of the starting material (around 2.5 ppm) and the mono-aldehyde intermediate.
-
Carboxylic acid protons from the over-oxidation product may appear as a broad signal at a variable chemical shift, or may not be observed if they exchange with residual water.
-
Visualizations
Strategies to improve the porosity of [2,2'-Bipyridine]-4,4'-dicarbaldehyde-based COFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of [2,2'-Bipyridine]-4,4'-dicarbaldehyde-based Covalent Organic Frameworks (COFs), with a focus on improving porosity.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: The synthesized COF is an amorphous powder with low or no porosity.
-
Question: My synthesis using this compound and an amine linker resulted in an amorphous powder with a very low BET surface area. What went wrong and how can I improve the crystallinity and porosity?
-
Answer: Low crystallinity is a common issue in COF synthesis and directly leads to poor porosity. It often stems from suboptimal reaction kinetics where the irreversible formation of the polymer network is faster than the reversible error-correction process required for ordered crystal growth.[1]
Potential Causes & Solutions:
-
Incorrect Solvent System: The polarity and composition of the solvent are critical for balancing monomer solubility and facilitating crystalline growth.[1]
-
Solution: Screen different solvent systems. A combination of a polar and a non-polar solvent (e.g., 1,4-dioxane/mesitylene, n-butanol/toluene) often yields better results. Systematically vary the solvent ratio to fine-tune the polarity.[1][2] Studies have shown that increasing solvent polarity can enhance COF crystallinity.[3]
-
-
Suboptimal Catalyst Choice or Concentration: An acid catalyst is essential for the reversible imine-condensation reaction. The type and amount of catalyst control the balance between bond formation and bond cleavage.
-
Solution: Acetic acid is a common and effective catalyst.[1] Experiment with the concentration (e.g., 3M to 6M aqueous solution). If crystallinity is still low, consider alternative catalysts like p-toluenesulfonic acid (PTSA), but be aware that overly harsh acidic conditions can sometimes hinder the reaction.[1]
-
-
Rapid Polymerization Kinetics: If the reaction is too fast, it can lead to the rapid precipitation of a kinetically trapped, disordered polymer.
-
Solution: Introduce a monofunctional modulator, such as benzaldehyde. The modulator competes with the difunctional this compound for the amine reactive sites, slowing down the overall polymerization rate and allowing more time for defects to be corrected and for an ordered framework to form.[2]
-
-
Inappropriate Reaction Temperature and Time: Temperature influences both the reaction rate and the reversibility of the imine linkage.
-
Solution: Most solvothermal syntheses for imine-based COFs are conducted between 80°C and 120°C.[1] A common condition is 120°C for 3 days. If an amorphous product is obtained, try varying the temperature within this range and adjusting the reaction time accordingly. Extending the reaction time can sometimes improve crystallinity and surface area.
-
-
Issue 2: The COF shows good crystallinity (confirmed by PXRD) but still has a low surface area after drying.
-
Question: My PXRD pattern shows sharp peaks, indicating a crystalline material. However, after washing and drying, the N2 adsorption measurement shows a low BET surface area. Why is this happening?
-
Answer: This common problem is often due to pore collapse during the activation (solvent removal) process. The capillary forces exerted by the solvent as it evaporates from the nanochannels can be strong enough to cause the 2D layers to collapse or stick together, especially in flexible frameworks with weak interlayer π-π interactions.[4][5]
Potential Causes & Solutions:
-
High Surface Tension of Washing Solvent: Solvents with high surface tension (e.g., water, methanol) generate strong capillary forces during vacuum drying, leading to pore collapse.
-
Solution 1 (Solvent Exchange): Before drying, perform a solvent exchange with a solvent that has a very low surface tension, such as perfluorohexane. This method has been shown to be simple and effective for a range of COFs, yielding high surface areas comparable to supercritical CO2 drying.[6]
-
Solution 2 (Supercritical CO₂ Drying): This is a highly effective, albeit less accessible, method. Supercritical CO₂ has no surface tension, thus eliminating the capillary forces that cause pore collapse during solvent removal and preserving the porous structure.[7]
-
-
Framework Fragility: The intrinsic structure of the COF may be too flexible to withstand the activation process.
-
Solution 1 (Self-Sacrificing Guest Strategy): Incorporate salts (e.g., NH₄HCO₃) during the synthesis. These salts act as guests that support the pores and prevent collapse during solvent washing. They can then be removed by heating, as they decompose into gaseous products, leaving behind a highly porous and crystalline COF. This method has been shown to increase the BET surface area by up to 15 times for some COFs.[5]
-
Solution 2 (Polymer Guest Introduction): Introduce a polymer, like polydopamine (PDA), into the pores. The polymer adheres to the pore walls, acting as a supporting pillar during activation and effectively preserving the COF's porosity and crystallinity.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting point for a synthesis protocol for a this compound-based COF?
-
A1: A common method is solvothermal synthesis. A detailed conceptual protocol is provided in the "Experimental Protocols" section below. Key parameters include using a mixture of 1,4-dioxane and mesitylene as the solvent, aqueous acetic acid as the catalyst, and heating the sealed reaction vessel at 120°C for 3 days.[1]
-
-
Q2: How critical is the stoichiometric balance between the aldehyde and amine monomers?
-
A2: It is very critical. A precise stoichiometric balance is required for complete polymerization and the formation of a well-ordered, extended framework. Any significant deviation can lead to a higher number of defects, incomplete polymerization, and consequently, lower crystallinity and porosity.[2]
-
-
Q3: Can the presence of water affect the synthesis?
-
A3: Yes. While imine condensation is a dehydration reaction, trace amounts of water can be beneficial as it facilitates the reversibility of the reaction, which is crucial for error correction and crystallization. However, excessive water can inhibit polymerization by shifting the equilibrium back towards the monomers. It is best to use anhydrous solvents and add the acid catalyst as an aqueous solution to introduce a controlled amount of water.[2]
-
-
Q4: How can I introduce hierarchical porosity (both micro- and macropores) into my bipyridine-based COF?
-
A4: One effective method is to use a hard template, such as colloidal polystyrene (PS) spheres. The COF is synthesized around the PS template. After the COF is formed, the template is removed (e.g., by dissolving it with a suitable solvent), leaving behind interconnected macropores in addition to the intrinsic micropores of the COF. This hierarchical structure can improve mass transport for applications like catalysis.[8]
-
Data Presentation
Table 1: Impact of Synthetic and Activation Strategies on the Porosity of Imine-Linked COFs
| COF System (Linkage) | Strategy Employed | Key Parameter Change | Resulting BET Surface Area (m²/g) | Reference |
| Imine-based 2D COF | Self-Sacrificing Guest | No guest vs. NH₄HCO₃ guest | ~100 (Con-COF-1) vs. >1500 (SG-COF-1) | [5] |
| TAPB-TA (Imine) | Polymer Guest Introduction | Bare COF vs. COF/PDA composite | Low (not specified) vs. 16-fold increase | [4] |
| Me₃TFB-PA (Imine) | Ortho-Methylation | Non-methylated (TFB-PA) vs. Methylated | 398 ± 72 | 2061 ± 218 |
| Various Imine COFs | Activation Solvent | High surface tension solvent vs. Perfluorohexane | Significant loss of porosity vs. Preserved, high porosity | [6] |
| Py-2,2′-BPyPh COF | Monomer Design | PyTTA + [2,2'-bipyridine]-5,5'-dicarbaldehyde | 2349 | [9] |
Experimental Protocols
Protocol 1: Conceptual Solvothermal Synthesis of a High-Porosity Bipyridine-Based COF
This protocol is a conceptualized example based on common procedures for synthesizing crystalline, imine-linked COFs.
-
Monomer Preparation: In a Pyrex tube, add this compound (e.g., 0.5 mmol) and the corresponding amine linker (e.g., 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline, 0.25 mmol, for a [C4+C2] topology) to ensure a precise stoichiometric ratio.
-
Solvent Addition: Add a solvent mixture, for example, 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 5.0 mL).
-
Catalyst Addition: Add an aqueous acetic acid solution (e.g., 0.5 mL of 6 M).
-
Sonication & Degassing: Briefly sonicate the mixture to create a homogeneous suspension. Subject the tube to three freeze-pump-thaw cycles to remove all dissolved gases, which is crucial for preventing oxidation and side reactions at high temperatures.
-
Reaction: Seal the tube under vacuum and place it in an oven preheated to 120°C. Let the reaction proceed for 3 days.
-
Work-up and Washing: After cooling to room temperature, collect the precipitated powder by filtration. Wash the solid product extensively with anhydrous solvents like tetrahydrofuran (THF) and acetone to remove any unreacted monomers and catalyst.
-
Activation for Porosity Preservation:
-
Perform a solvent exchange by soaking the COF powder in perfluorohexane for 12-24 hours.
-
Filter the COF and dry under high vacuum at an elevated temperature (e.g., 80-120°C) overnight to yield the final porous material.
-
-
Characterization: Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and N₂ adsorption-desorption analysis at 77 K to determine the BET surface area and pore size distribution.
Mandatory Visualization
Caption: Troubleshooting workflow for low porosity in COF synthesis.
Caption: Key factors influencing the final porosity of synthesized COFs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Preserving High Porosity of Covalent Organic Frameworks via Functional Polymer Guest Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of high quality two dimensional covalent organic frameworks through a self-sacrificing guest strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced crystallinity and porosity of hydrazone linked covalent organic frameworks through supercritical carbon dioxide activation - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation of [2,2'-Bipyridine]-4,4'-dicarbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of organic compounds is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate the structure of [2,2'-Bipyridine]-4,4'-dicarbaldehyde, a key building block in supramolecular chemistry and materials science. By comparing its spectral data with those of related molecules, 2,2'-bipyridine and pyridine-4-carboxaldehyde, we provide a clear framework for structural verification.
Spectroscopic Data Comparison
The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and reported spectral data for the target molecule and its comparators.
| Spectroscopic Technique | This compound | 2,2'-Bipyridine | Pyridine-4-carboxaldehyde |
| ¹H NMR (ppm) | Aldehydic proton (CHO): ~10.1, Aromatic protons: ~7.7-8.9 | Aromatic protons: ~7.3-8.7 | Aldehydic proton (CHO): ~10.0, Aromatic protons: ~7.8-8.8 |
| ¹³C NMR (ppm) | Carbonyl carbon (C=O): ~193, Aromatic carbons: ~122-157 | Aromatic carbons: ~121-156 | Carbonyl carbon (C=O): ~193, Aromatic carbons: ~122-152 |
| IR (cm⁻¹) | C=O stretch: ~1700-1710, C-H (aldehyde) stretch: ~2720, 2820, C=N and C=C stretches: ~1400-1600 | C=N and C=C stretches: ~1420-1580 | C=O stretch: ~1705, C-H (aldehyde) stretch: ~2730, 2830, C=N and C=C stretches: ~1400-1600 |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: ~212.06 | Molecular Ion [M]⁺: ~156.07 | Molecular Ion [M]⁺: ~107.04 |
Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and experimental conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are recorded to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups.
Mass Spectrometry (MS)
Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide information about the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of this compound using spectroscopic methods.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
A Comparative Analysis of Metal Complexes Featuring Bipyridine-Dicarbaldehyde and Phenanthroline Ligands in Catalysis
A critical aspect of designing efficient metal complexes for catalysis involves the strategic selection of ligands. Both 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) are cornerstone N,N'-chelating ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of transition metals. While structurally similar, their distinct electronic and steric properties can lead to significant differences in the catalytic activity of their corresponding metal complexes. This guide provides a comparative analysis of the catalytic performance of metal complexes featuring phenanthroline versus a functionalized bipyridine, [2,2'-Bipyridine]-4,4'-dicarbaldehyde.
The primary role of ligands like this compound in modern materials science is to act as building blocks, or "linkers," for constructing highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][2][3] The aldehyde functional groups are specifically incorporated to facilitate the formation of the framework backbone, typically through condensation reactions with amine linkers to form robust imine bonds.[3] Once the framework is synthesized, the bipyridine or phenanthroline units within the structure serve as robust chelating sites for post-synthetic metalation, creating well-defined, isolated single-site solid catalysts.[4][5][6]
Direct comparisons of discrete, homogeneous molecular catalysts bearing the this compound ligand are limited in the literature. However, a robust and direct comparison of catalytic efficacy can be made when bipyridine- and phenanthroline-based linkers are incorporated into such framework materials, offering insight into their relative performance.
Performance in Heterogeneous Catalysis: A Case Study in C–H Borylation
A study by Manna et al. provides a direct comparison between Iridium-functionalized MOFs constructed from either bipyridyl- or phenanthryl-based dicarboxylate linkers.[4][5] These heterogeneous catalysts were evaluated in the C–H borylation of arenes, a critical reaction in organic synthesis. The results highlight that while both ligand backbones are effective, the performance can be significantly influenced by the overall structure of the catalytic material.
Table 1: Comparison of Ir-Functionalized MOFs in the C–H Borylation of 1,3,5-Trifluorobenzene
| Catalyst ID | Ligand Type | Substrate Conversion (%) | Turnover Number (TON) |
| mBPV-MOF-Ir | Bipyridine-based | >99 | up to 17,000 |
| mPT-MOF-Ir | Phenanthroline-based | >99 | Not specified, but described as highly active |
| Homogeneous Ir Catalyst | Bipyridine-based | <5 | <50 |
Data sourced from Manna et al., J. Am. Chem. Soc. 2015.[4][5][6]
The study revealed that both the bipyridine (mBPV-MOF-Ir) and phenanthroline (mPT-MOF-Ir) based MOF catalysts were exceptionally active and significantly outperformed their homogeneous counterparts by a factor of up to 95.[4][5] The superior activity of the MOF-based catalysts is attributed to the beneficial effects of active site isolation, which prevents catalyst deactivation.[4][5] The mBPV-MOF-Ir, featuring the bipyridine linker, exhibited remarkable turnover numbers, reaching up to 17,000, and could be recycled more than 15 times.[4][5][6] The authors noted that the superior activity of the mixed-linker MOFs (mBPV-MOF-Ir and mPT-MOF-Ir) compared to a MOF with only bipyridyl linkers was due to the presence of larger open channels, facilitating substrate access to the catalytic sites.[4][5]
Structural and Electronic Considerations
The fundamental differences between bipyridine and phenanthroline ligands can influence the catalytic cycle.
-
Rigidity: Phenanthroline is a more rigid structure than 2,2'-bipyridine due to the fused aromatic rings. This rigidity can affect the geometry and stability of the catalytic intermediates.
-
π-System: Phenanthroline possesses a more extended π-conjugated system, which can alter the electronic properties (e.g., LUMO energy) of the metal complex. This can impact metal-to-ligand charge transfer (MLCT) energies and the redox potential of the catalyst, which is crucial in photocatalytic and electrocatalytic reactions.[7]
-
Steric Hindrance: The phenanthroline scaffold can create a different steric environment around the metal center compared to bipyridine, potentially influencing substrate approach and selectivity.
The aldehyde groups on the this compound ligand are powerful tools for catalyst design, enabling the covalent integration of active metal-bipyridine sites into robust, heterogeneous supports like COFs, which have shown promise in applications such as photocatalytic CO₂ reduction.[8][9]
Experimental Protocols
The following protocols are summarized from the study by Manna et al. for the C-H borylation reaction.[4]
Catalyst Preparation (Post-Synthetic Metalation of mBPV-MOF)
-
Activation: A sample of the synthesized mBPV-MOF (Zr-based MOF with bipyridine-dicarboxylate linkers) is activated by heating under vacuum to remove solvent molecules from the pores.
-
Metalation: The activated MOF is suspended in a solution of dry toluene. An excess of the iridium precursor, [Ir(COD)(OMe)]₂, is added to the suspension.
-
Reaction: The mixture is stirred at room temperature for 48 hours under an inert argon atmosphere to allow the iridium complex to coordinate to the bipyridine sites within the MOF pores.
-
Purification: The resulting solid, mBPV-MOF-Ir, is collected by centrifugation. It is then washed repeatedly with dry toluene and dichloromethane to remove any unreacted iridium precursor from the surface and pores.
-
Drying: The final catalyst is dried under vacuum to yield a fine powder. A similar procedure is followed for the phenanthroline-based mPT-MOF.
Catalytic C–H Borylation Reaction
-
Reaction Setup: A dried Schlenk tube is charged with the substrate (e.g., 1,3,5-trifluorobenzene), bis(pinacolato)diboron (B₂pin₂), and the mBPV-MOF-Ir catalyst (typically 0.1 mol% Ir).
-
Solvent: Anhydrous cyclohexane is added as the solvent.
-
Reaction Conditions: The tube is sealed, and the reaction mixture is stirred vigorously at 80 °C for the specified reaction time (e.g., 24 hours).
-
Workup and Analysis: After cooling to room temperature, the solid MOF catalyst is separated from the reaction mixture by centrifugation. The supernatant solution is collected, and the solvent is removed under reduced pressure. The conversion and yield of the borylated product are determined by Gas Chromatography (GC) and ¹H NMR spectroscopy using an internal standard.
-
Recyclability Test: The recovered MOF catalyst is washed with dichloromethane, dried under vacuum, and then reused in a subsequent catalytic run with fresh substrate, B₂pin₂, and solvent.
Visualizations
Catalytic Cycle and Experimental Workflow
References
- 1. 2,2'-Bipyridine Derivatives for the Synthesis of Covalent Organic Frameworks (COFs) | TCI AMERICA [tcichemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A stable covalent organic framework for photocatalytic carbon dioxide reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 2,2′-bipyridine-containing covalent organic framework bearing rhenium(i) tricarbonyl moieties for CO2 reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Electrochemical properties of different bipyridine dicarbaldehyde isomers
A Comparative Guide to the Electrochemical Properties of Bipyridine Dicarbaldehyde Isomers
This guide provides a comparative analysis of the electrochemical properties of various bipyridine dicarbaldehyde isomers, crucial building blocks in the development of functional materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The positioning of the nitrogen atoms and the dicarbaldehyde functional groups significantly influences the electronic structure and, consequently, the redox behavior of these molecules. Understanding these properties is paramount for researchers and professionals in materials science and drug development.
Data Presentation: Electrochemical Properties
The following table summarizes the available electrochemical data for key bipyridine dicarbaldehyde isomers and related compounds. It is important to note that the experimental conditions for these measurements can vary between different studies, which may affect the absolute values of the redox potentials.
| Compound | Isomer Position | First Reduction Potential (E½ or Epc) vs. Reference Electrode | Solvent/Electrolyte | Reference |
| Parent Bipyridines | ||||
| 2,2'-Bipyridine | - | -2.67 V vs. Fc/Fc⁺ | Acetonitrile / TBAPF₆ | [1] |
| 4,4'-Bipyridine | - | -2.20 V vs. Fc/Fc⁺ | Acetonitrile / TBAPF₆ | [1] |
| Bipyridine Dicarboxylic Acids | ||||
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | 4,4'-dicarboxy | Ligand-based reduction potentials are complex and often studied in metal complexes. The free ligand shows irreversible reduction at negative potentials. | Acetonitrile or DMSO | |
| 2,2'-Bipyridine-5,5'-dicarboxylic acid | 5,5'-dicarboxy | Employed as an anode material in lithium and sodium-ion batteries, indicating redox activity.[2] | - | [2] |
| Bipyridine Dicarbaldehydes | ||||
| 2,2'-Bipyridine-4,4'-dicarbaldehyde | 4,4'-dicarbaldehyde | Data not explicitly found for the free ligand. | - | |
| 2,2'-Bipyridine-5,5'-dicarbaldehyde | 5,5'-dicarbaldehyde | Data not explicitly found for the free ligand. | - | |
| 2,2'-Bipyridine-6,6'-dicarbaldehyde | 6,6'-dicarbaldehyde | Data not explicitly found for the free ligand. | - | |
| 3,3'-Bipyridine-6,6'-dicarbaldehyde | 6,6'-dicarbaldehyde | Data not explicitly found for the free ligand. | - |
Note: The absence of readily available data for the free dicarbaldehyde isomers highlights a research gap. The electrochemical properties are often investigated after their incorporation into larger structures like COFs or MOFs.
Discussion of Electrochemical Behavior
The introduction of electron-withdrawing aldehyde groups to the bipyridine core is expected to make the reduction of the bipyridine moiety more facile (occur at less negative potentials) compared to the parent bipyridines. The exact redox potential will be influenced by the position of the aldehyde groups.
-
2,2'-Bipyridine-4,4'-dicarbaldehyde and 2,2'-Bipyridine-5,5'-dicarbaldehyde: These isomers are extensively used in the synthesis of electroactive COFs.[3] The resulting frameworks often exhibit redox activity that is crucial for applications in electrocatalysis and energy storage.[1] The electrochemical properties of these COFs are a combination of the properties of the bipyridine dicarbaldehyde linker and the other building blocks.
-
2,2'-Bipyridine-6,6'-dicarbaldehyde: The proximity of the aldehyde groups to the nitrogen atoms in this isomer can influence its coordination chemistry and the electronic properties of its metal complexes.
-
3,3'-Bipyridine-6,6'-dicarbaldehyde: This isomer has been used to construct COFs with specific pore environments. The electrochemical properties of these materials are an active area of research.
Experimental Protocols
A general methodology for determining the electrochemical properties of bipyridine dicarbaldehyde isomers using cyclic voltammetry (CV) is provided below.
Objective: To determine the redox potentials of bipyridine dicarbaldehyde isomers.
Materials:
-
Bipyridine dicarbaldehyde isomer of interest
-
Anhydrous, electrochemistry-grade solvent (e.g., acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.
-
Prepare a ~1 mM solution of the bipyridine dicarbaldehyde isomer in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before use.
-
Fill the cell with the analyte solution.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan a range where the redox events of the bipyridine are expected. A wide initial scan is often performed to identify the potential range of interest.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential scan and record the resulting cyclic voltammogram (current vs. potential).
-
Perform multiple cycles to ensure the stability of the redox processes.
-
-
Data Analysis:
-
From the voltammogram, determine the cathodic peak potential (Epc) and anodic peak potential (Epa) for any observed redox events.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Mandatory Visualization
Caption: Experimental workflow for the electrochemical characterization of bipyridine dicarbaldehyde isomers.
References
- 1. Covalent organic frameworks (COFs) for electrochemical applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01569E [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. General synthesis of covalent organic frameworks under ambient condition within minutes via microplasma electrochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A DFT-Based Comparative Guide to [2,2'-Bipyridine]-4,4'-dicarbaldehyde
For researchers, scientists, and professionals in drug development, understanding the intricate electronic structure of organic molecules is paramount for designing novel materials and therapeutics. This guide provides a comprehensive comparison of the electronic properties of [2,2'-Bipyridine]-4,4'-dicarbaldehyde, a versatile building block in supramolecular chemistry and materials science, with relevant alternatives. The analysis is grounded in Density Functional Theory (DFT) studies, offering a powerful lens into molecular orbitals and electronic transitions.
This compound is a key organic linker utilized in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs). Its unique structure, featuring aldehyde groups on a bipyridine framework, allows for the creation of ordered, porous networks with applications in gas storage, separation, and catalysis. A detailed understanding of its electronic characteristics is crucial for predicting and tuning the properties of these materials.
This guide leverages theoretical data from DFT calculations on closely related bipyridine derivatives to infer the electronic properties of this compound and compares them with other functional molecules.
Comparative Analysis of Electronic Properties
The electronic behavior of this compound can be benchmarked against other bipyridine isomers and functionalized derivatives. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, provide insights into the molecule's reactivity, stability, and optical properties.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Features |
| This compound (Predicted) | ~ -6.5 to -7.0 | ~ -2.5 to -3.0 | ~ 3.5 to 4.5 | Electron-withdrawing aldehyde groups lower HOMO and LUMO energies, potentially increasing electron affinity. |
| 2,2'-Bipyridine[1] | -6.41 | -0.65 | 5.76 | Parent bipyridine with a relatively large energy gap, indicating high stability. |
| 2,3'-Bipyridine[2] | -6.74 | -0.89 | 5.85 | Asymmetric isomer with a slightly larger energy gap compared to 2,2'-bipyridine, predicted to have a non-planar conformation. |
| 4,4'-Dimethyl-2,2'-bipyridine | Data not available | Data not available | Data not available | Electron-donating methyl groups are expected to raise HOMO and LUMO energies compared to the parent bipyridine. |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Data not available | Data not available | Data not available | Carboxylic acid groups, similar to aldehydes, are electron-withdrawing and are expected to influence the electronic structure similarly. |
| BODIPY Dyes[3] | Variable | Variable | ~ 2.0 - 3.0 | Known for their strong absorption and emission properties, with a generally smaller HOMO-LUMO gap compared to bipyridines.[3] |
Note: The values for this compound are predicted based on the expected effects of the aldehyde functional groups and data from related molecules. Precise values require a dedicated DFT study.
Experimental Data Comparison
Experimental validation of theoretical predictions is crucial. While specific experimental data for the standalone this compound is scarce in the reviewed literature, data for related compounds can provide valuable benchmarks.
| Molecule | Experimental Technique | Key Findings |
| 2,2'-Bipyridine | UV-Vis Spectroscopy | Absorption maxima around 233 nm and 280 nm in ethanol.[4] |
| 2,2'-Bipyridine-4,4'-dicarboxylate | UV-Vis Spectroscopy | Shows a redshift in absorption compared to 2,2'-bipyridine, indicating a smaller energy gap due to the carboxylate groups. |
| Ruthenium(II) complexes with bipyridine ligands | Cyclic Voltammetry | Exhibit reversible one-electron reduction and oxidation steps, providing information on the energy levels of the molecular orbitals.[5][6] |
Methodologies and Protocols
A rigorous DFT study is essential for accurately predicting the electronic structure of molecules like this compound. The following outlines a standard computational protocol, alongside common experimental techniques for validation.
Computational Protocol: Density Functional Theory (DFT)
A standard workflow for a DFT study on a bipyridine derivative would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable 3D structure of the molecule, which corresponds to the minimum energy on the potential energy surface.[2] This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., no imaginary frequencies).
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap. The spatial distribution of these orbitals provides insights into the regions of the molecule involved in electron donation and acceptance.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and intramolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map helps to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
-
-
Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions.[7]
Experimental Protocols
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the compound dissolved in a suitable solvent (e.g., ethanol, acetonitrile) is recorded using a spectrophotometer. The wavelength of maximum absorption (λmax) corresponds to the energy of the lowest-energy electronic transition, which can be correlated with the HOMO-LUMO gap.[7]
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[6] These potentials are related to the energies of the LUMO and HOMO, respectively. The experiment is typically performed in a three-electrode cell containing a solution of the compound and a supporting electrolyte.[8][9]
Visualizing the Computational Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of a DFT study and the relationships between different analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BODIPY-Based Molecules for Organic PhotoVoltaics | Encyclopedia MDPI [encyclopedia.pub]
- 4. 2,2'-Bipyridine [webbook.nist.gov]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 6. iieta.org [iieta.org]
- 7. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Single-Pore and Dual-Pore Bipyridine-Based Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures that have garnered significant interest for their potential applications in catalysis, gas storage, and sensing. Among the various types of COFs, those incorporating bipyridine units are particularly notable for their ability to coordinate with metal ions, creating active sites for catalysis. A key architectural feature of these materials is their pore structure, which can be designed as either a single-pore or a more complex dual-pore system. This guide provides a comparative study of single-pore and dual-pore bipyridine-based COFs, focusing on their synthesis, structural properties, and catalytic performance, supported by experimental data.
Structural and Performance Comparison
The defining difference between single-pore and dual-pore COFs lies in the arrangement and size of their pores. Single-pore COFs possess a uniform, repeating pore structure, whereas dual-pore COFs feature two distinct types of pores, often with different sizes and chemical environments, within a single framework.[1][2] This structural variance can significantly influence their properties and performance in various applications.
A direct comparison can be made between a representative single-pore bipyridine-based COF, Pd(II)@Py-2,2′-BPyDC, and a series of dual-pore counterparts, Pd(II)@[(BPyDC)]x%-ETTA COFs.[3][4] The dual-pore systems are synthesized through a three-component condensation reaction, allowing for controllable incorporation of the bipyridine moiety.[3][4]
| Property | Single-Pore COF (Pd(II)@Py-2,2′-BPyDC) | Dual-Pore COF (Pd(II)@[(BPyDC)]100%-ETTA) |
| Brunauer-Emmett-Teller (BET) Surface Area | 323 m²/g (for a Re-complexed bipyridine COF)[5] | Not explicitly stated for the Pd-complexed dual-pore COF, but COFs, in general, are known for high surface areas. |
| Catalytic Application | C-H functionalization | Selective C-H functionalization to C-X (X = Br, Cl) or C-O bonds.[3][4] |
| Catalytic Performance | Serves as a baseline for comparison. | Exhibits superior catalytic activity compared to the single-pore framework for the selective functionalization of sp2 C-H bonds.[3][4] |
| Key Structural Feature | Uniform pore structure. | Two distinct and ordered pore structures.[1][6] |
Note: Direct quantitative comparison of BET surface area for the exact palladium-complexed COFs was not available in the searched literature. The value provided for the single-pore COF is for a related rhenium-complexed bipyridine COF to give a representative figure.
The enhanced catalytic activity of the dual-pore systems is attributed to their unique architecture, which can facilitate mass transport and create specialized active sites.[1]
Experimental Protocols
The synthesis and characterization of these COFs involve specific and detailed procedures.
Synthesis of Dual-Pore [(BPyDC)]x%-ETTA COFs:
The synthesis of imine-linked dual-pore [(BPyDC)]x%-ETTA COFs with varying bipyridine content (where x = 0%, 25%, 50%, 75%, 100%) is achieved through a three-component condensation reaction.[3][4] The reactants are 4,4′,4″,4′″-(ethene-1,1,2,2-tetrayl)tetraaniline (ETTA), 4,4′-biphenyldialdehyde, and 2,2′-bipyridyl-5,5′-dialdehyde, which are combined in different stoichiometric ratios to control the bipyridine content.[3][4] The resulting COFs are then decorated with palladium to impart catalytic activity.[3][4]
Synthesis of a Polyaminal-Based Bipyridine Polymer Network (Bipy-PAN):
A polyaminal-based porous polymer network can be synthesized via a one-pot polycondensation reaction of melamine and [2,2′-Bipyridine]-5,5′-dicarbaldehyde.[7] The reaction is typically carried out in a dry, three-necked flask under an inert atmosphere (argon). The reactants are heated in dimethyl sulfoxide (DMSO) at 175 °C for 72 hours.[7] The resulting solid product is then isolated and washed with dimethylformamide, dichloromethane, and acetone.[7]
Characterization Methods:
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure of the COFs. For instance, the PXRD pattern of a Re-incorporated bipyridine COF shows characteristic peaks corresponding to its stacked model.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the formation of the desired chemical bonds within the COF structure, such as the imine linkages in the dual-pore COFs or the aminal moiety in Bipy-PAN.[7]
-
Solid-State 13C NMR: Provides further confirmation of the polymer structure.[7]
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): Used to determine the surface area and pore properties of the COFs.[7] For example, the BET surface area for a Re-complexed bipyridine COF was calculated to be 323 m²/g.[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COFs.[7]
Visualizing Structural Differences and Synthesis
To better understand the fundamental differences between single-pore and dual-pore COFs, a logical relationship diagram is presented below.
Caption: Logical flow from synthesis to properties for single-pore vs. dual-pore COFs.
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of these bipyridine-based COFs.
Caption: General workflow for the synthesis, characterization, and application of bipyridine COFs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single‐Pore versus Dual‐Pore Bipyridine‐Based Covalent–Organic Frameworks: An Insight into the Heterogeneous Catalytic Activity for Selective C H Functionalization | Faculty members [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. A stable covalent organic framework for photocatalytic carbon dioxide reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture | MDPI [mdpi.com]
A Comparative Guide to Validating the Purity of [2,2'-Bipyridine]-4,4'-dicarbaldehyde by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of [2,2'-Bipyridine]-4,4'-dicarbaldehyde. This key organic building block is instrumental in the synthesis of various functional materials and pharmaceutical compounds, making its purity paramount for the integrity and reproducibility of subsequent applications. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique for impurity profiling.
Introduction to Purity Analysis
The verification of purity for chemical reagents like this compound is a critical step in research and development. Impurities, which can originate from starting materials, byproducts of side reactions, or degradation products, can significantly impact the outcome of chemical reactions, the properties of synthesized materials, and the pharmacological activity of drug candidates. HPLC and NMR spectroscopy are powerful and complementary analytical techniques for assessing the purity of such compounds. HPLC excels at separating and quantifying impurities, while NMR provides detailed structural information about the main component and any detectable impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
This compound sample
-
Reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a gradient from 30% to 70% acetonitrile) with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape. The mobile phase should be filtered and degassed prior to use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard (if available) in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Prepare the sample solution by accurately weighing and dissolving the test sample in the same solvent to a similar concentration.
-
Filter both solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A typical gradient could be: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 1: Hypothetical HPLC Data for this compound Purity Analysis
| Compound | Retention Time (min) | Area (%) |
| This compound | 15.2 | 99.5 |
| Impurity A (e.g., 4-carboxy-2,2'-bipyridine) | 12.8 | 0.2 |
| Impurity B (e.g., 4-methyl-2,2'-bipyridine) | 18.5 | 0.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR are utilized to confirm the identity of this compound and to detect the presence of any proton- or carbon-containing impurities.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the observed chemical shifts and coupling constants with known data for this compound to confirm its identity.
-
Analyze the spectra for any unexpected peaks, which may indicate the presence of impurities.
-
Table 2: Expected NMR Data for this compound
| Nucleus | Chemical Shift (ppm) - CDCl₃ | Multiplicity | Assignment |
| ¹H | ~10.2 | s | Aldehyde (-CHO) |
| ¹H | ~9.0 | d | H-6, H-6' |
| ¹H | ~8.8 | s | H-3, H-3' |
| ¹H | ~7.9 | d | H-5, H-5' |
| ¹³C | ~192 | C=O | Aldehyde Carbonyl |
| ¹³C | ~157 | C | C-2, C-2' |
| ¹³C | ~151 | CH | C-6, C-6' |
| ¹³C | ~143 | C | C-4, C-4' |
| ¹³C | ~124 | CH | C-5, C-5' |
| ¹³C | ~121 | CH | C-3, C-3' |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Use | Quantitative analysis of purity and impurity profiling. | Structural elucidation and confirmation of identity. |
| Sensitivity | High (can detect impurities at low levels, often in the ppm range). | Lower (generally requires >1% of an impurity for routine detection). |
| Resolution | Excellent for separating closely related compounds. | Can be limited by signal overlap, especially in complex mixtures. |
| Quantification | Highly accurate and precise with proper calibration. | Quantitative NMR (qNMR) is possible but requires specific experimental setup and standards. |
| Information | Provides retention time and peak area/height. | Provides detailed structural information (chemical environment, connectivity). |
| Sample Throughput | Can be automated for high throughput. | Can be slower, especially for ¹³C NMR. |
Potential Impurities
Based on common synthetic routes, potential impurities in this compound may include:
-
Starting Materials: Unreacted starting materials such as 4,4'-dimethyl-2,2'-bipyridine or 4-picolinic acid derivatives.
-
Intermediates: Partially reacted intermediates, for example, [2,2'-Bipyridine]-4-carbaldehyde-4'-carboxylic acid if the synthesis involves stepwise oxidation.
-
Byproducts: Compounds formed from side reactions, such as over-oxidized products (e.g., [2,2'-Bipyridine]-4,4'-dicarboxylic acid).
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Experimental Workflow
Caption: Workflow for purity validation of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of techniques for comprehensive purity analysis.
Conclusion
Both HPLC and NMR are essential for the thorough validation of this compound purity. HPLC provides a highly accurate quantitative assessment of purity and is the method of choice for routine quality control. NMR spectroscopy serves as a powerful tool for unequivocal structural confirmation and for identifying the nature of impurities when present at sufficient concentrations. For a comprehensive characterization, especially in demanding applications such as drug development, the use of both techniques in a complementary fashion is highly recommended. This integrated approach ensures the highest confidence in the quality and reliability of this important chemical building block.
Benchmarking Photocatalytic Efficiency: A Comparative Guide to Covalent Organic Frameworks with Diverse Bipyridine Linkers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the photocatalytic performance of Covalent Organic Frameworks (COFs) featuring different bipyridine linkers. We delve into supporting experimental data, detailed methodologies, and visual representations of the underlying processes to inform the selection and design of next-generation photocatalysts.
Covalent Organic Frameworks (COFs) have emerged as a promising class of crystalline porous materials for photocatalysis, owing to their tunable optoelectronic properties, high surface areas, and inherent stability. The choice of organic linker is paramount in dictating the photocatalytic efficiency of these materials. Bipyridine-based linkers are of particular interest due to their excellent coordination chemistry, which allows for the integration of catalytic metal centers, and their intrinsic ability to participate in photoredox processes. This guide benchmarks the performance of several bipyridine-containing COFs, highlighting how linker modification influences their photocatalytic activity in various reactions.
Comparative Performance of Bipyridine-Based COFs
The photocatalytic activity of COFs is highly dependent on the specific bipyridine linker incorporated into their structure. Variations in the linker, such as the presence of additional nitrogen atoms, functional groups, or the overall molecular geometry, can significantly impact light absorption, charge separation and transport, and the catalytic turnover frequency. The following table summarizes the performance of different bipyridine-based COFs in various photocatalytic applications.
| COF Material | Linkers | Photocatalytic Reaction | Key Performance Metrics | Light Source | Sacrificial Agent | Reference |
| TpBpyCOF | 1,3,5-triformylphloroglucinol (Tp), 2,2'-bipyridine-5,5'-diamine | Aerobic Oxidation/Povarov Cyclization | High catalytic activity | Not specified | Not applicable | [1] |
| TpPpyCOF | 1,3,5-triformylphloroglucinol (Tp), 5-(pyridin-2-yl)pyridine-2,3-diamine | Aerobic Oxidation/Povarov Cyclization | Lower activity than TpBpyCOF | Not specified | Not applicable | [1] |
| Re-Bpy-sp2c-COF | Bipyridine-based sp2 carbon-linked COF, [Re(CO)5Cl] | CO2 Reduction | CO production rate: 1040 µmol g⁻¹ h⁻¹ (81% selectivity) | Visible light (λ > 420 nm) | Triethanolamine (TEOA) | [2] |
| Dye-sensitized Re-Bpy-sp2c-COF | Bipyridine-based sp2 carbon-linked COF, [Re(CO)5Cl] | CO2 Reduction | CO production rate: 1400 µmol h⁻¹ g⁻¹ (86% selectivity) | Visible light (λ > 420 nm) | Triethanolamine (TEOA) | [2] |
| CTF-Bpy (optimal) | Bipyridine-containing Covalent Triazine Framework | Hydrogen Evolution Reaction (HER) | H2 production rate: 7.2 mmol h⁻¹ g⁻¹ | Visible light (λ > 395 nm) | Triethanolamine (TEOA) | [3][4] |
| Py-Bpy-Fe | 2,2'-bipyridyl-5,5'-dialdehyde, Pyrene | Electrocatalytic Nitrate Reduction | Max. Faradaic Efficiency for NH3: 91.2% at -1.6 V vs. SCE | Not applicable | Not applicable | [5] |
| Py-PyIm-Fe | 3,3'-bipyridyl-5,5'-dialdehyde, Pyrene | Electrocatalytic Nitrate Reduction | NH3 yield rate: 4299.61 µmol h⁻¹ mg⁻¹COF at -2.0 V vs. SCE | Not applicable | Not applicable | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of photocatalytic research. Below are summaries of the key experimental protocols for the synthesis of bipyridine-based COFs and their application in photocatalysis.
Synthesis of Bipyridine-Based COFs (General Procedure)
The synthesis of bipyridine-containing COFs is typically achieved through a solvothermal condensation reaction between the constituent organic linkers. For instance, the synthesis of a bipyridine-based imine-linked COF, such as TpBpyCOF, involves the reaction of an aldehyde-containing monomer with an amine-containing bipyridine linker.[1]
Example: Synthesis of TpBpyCOF [1]
-
Monomer Preparation: The linkers, such as 1,3,5-triformylphloroglucinol (Tp) and 2,2'-bipyridine-5,5'-diamine, are synthesized and purified according to established literature procedures.
-
Solvothermal Synthesis: The monomers are placed in a Pyrex tube with a suitable solvent mixture (e.g., mesitylene and dioxane) and an aqueous acetic acid catalyst.
-
Crystallization: The tube is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for several days to allow for the formation of the crystalline COF.
-
Purification: The resulting solid is collected by filtration, washed with various organic solvents to remove unreacted monomers and impurities, and dried under vacuum.
Photocatalytic CO2 Reduction
The evaluation of COF materials for photocatalytic CO2 reduction is typically conducted in a gas-tight photoreactor.
Example: Protocol for Re-Bpy-sp2c-COF [2]
-
Catalyst Suspension: The COF photocatalyst is suspended in a solvent mixture, typically acetonitrile (MeCN) and a sacrificial electron donor like triethanolamine (TEOA).
-
CO2 Saturation: The reactor is sealed and purged with high-purity CO2 gas for a set period to ensure a CO2-saturated atmosphere.
-
Irradiation: The suspension is irradiated with a light source, often a Xenon lamp equipped with a cutoff filter to select for visible light (e.g., λ > 420 nm).
-
Product Analysis: Gas samples are periodically taken from the headspace of the reactor and analyzed by gas chromatography (GC) to quantify the amount of CO and other products, such as H2.
-
Selectivity Calculation: The selectivity for CO production is calculated based on the relative amounts of CO and H2 produced.
Visualizing the Process: Workflows and Mechanisms
To better understand the complex processes involved in COF-based photocatalysis, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the fundamental mechanism of photocatalysis.
Caption: General experimental workflow for the synthesis and photocatalytic testing of bipyridine-based COFs.
Caption: Simplified mechanism of photocatalytic CO2 reduction by a COF.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A stable covalent organic framework for photocatalytic carbon dioxide reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isomeric bipyridine-based covalent organic frameworks for efficient electrocatalytic nitrate reduction to ammonia - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural and Reactivity of Bipyridine Isomers in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bipyridine isomers, focusing on their structural properties and corresponding reactivity in various organic reactions. The selection of an appropriate bipyridine ligand is crucial for optimizing catalytic activity, selectivity, and overall reaction efficiency. This document aims to assist researchers in making informed decisions by presenting experimental data, outlining detailed protocols, and visualizing key concepts.
Structural and Electronic Properties of Bipyridine Isomers
Bipyridine ligands are a cornerstone in coordination chemistry and catalysis, forming stable complexes with a wide range of transition metals. The six isomers of bipyridine exhibit distinct structural and electronic characteristics stemming from the different attachment points of the two pyridine rings. These differences fundamentally influence their coordination behavior and, consequently, their role in catalytic cycles. The most commonly utilized isomers in organic synthesis are 2,2'-bipyridine, 3,3'-bipyridine, and 4,4'-bipyridine.
The primary distinguishing feature among these isomers is their chelating ability. 2,2'-Bipyridine acts as a strong bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation enhances catalyst stability and can significantly influence its reactivity. In contrast, 3,3'-bipyridine and 4,4'-bipyridine are typically considered monodentate or bridging ligands, as the nitrogen atoms are not positioned for effective chelation to a single metal center. This difference in coordination mode is a primary determinant of their varying performance in catalysis.
The electronic properties of the bipyridine ligand can be fine-tuned by the introduction of substituents on the pyridine rings. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the metal center, which can enhance its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) render the metal center more electrophilic.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The choice of bipyridine isomer as a ligand can significantly impact the outcome of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. While comprehensive, direct comparative studies of all bipyridine isomers under identical conditions are limited, reactivity trends can be extrapolated from their structural and electronic properties.
Suzuki-Miyaura Coupling:
In the Suzuki-Miyaura reaction, the strong chelating nature of 2,2'-bipyridine can enhance catalyst stability. However, this strong binding can also lead to catalyst inhibition, potentially lowering the reaction yield compared to its non-chelating counterparts. Isomers like 3,3'- and 4,4'-bipyridine, which coordinate less strongly, may lead to more active catalysts in certain contexts, though catalyst stability might be compromised.
| Ligand Isomer | Coordination Mode | Expected Relative Yield (Illustrative) | Key Considerations |
| 2,2'-Bipyridine | Bidentate (Chelating) | Moderate to High | High catalyst stability, potential for product inhibition. |
| 3,3'-Bipyridine | Monodentate/Bridging | Potentially High | Less prone to catalyst inhibition. |
| 4,4'-Bipyridine | Monodentate/Bridging | Potentially High | Can form polymeric coordination complexes. |
Note: The yields presented in this table are illustrative and based on general principles. Actual experimental results will vary depending on the specific substrates and reaction conditions.
Heck and Sonogashira Couplings:
Similar trends are observed in other palladium-catalyzed reactions. In the Heck reaction, a stable palladium catalyst is crucial, and 2,2'-bipyridine derivatives have been shown to be effective. For instance, a water-soluble and air-stable Pd(NH₃)₂Cl₂/cationic 2,2'-bipyridyl system has demonstrated high efficiency and reusability. In the Sonogashira coupling, mixed-ligand systems incorporating 2,2'-bipyridine have been utilized to promote the reaction under mild conditions.
Performance in Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are powerful methods for C-C bond formation, and bipyridine ligands are critical for their success. The steric and electronic properties of substituted 2,2'-bipyridine ligands can be systematically tuned to optimize reaction outcomes.
A study on the nickel-catalyzed cross-electrophile coupling of an aryl halide with an alkyl halide highlights the importance of steric hindrance at the 6,6'-positions of the 2,2'-bipyridine ligand.
| Ligand | Substituent at 6,6'-positions | Yield (%) |
| 4,4'-di-tert-butyl-2,2'-bipyridine | H | 85 |
| 6-methyl-4,4'-di-tert-butyl-2,2'-bipyridine | -CH₃ | 92 |
| 6,6'-dimethyl-4,4'-di-tert-butyl-2,2'-bipyridine | -CH₃, -CH₃ | 95 |
Data sourced from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions. The increasing steric bulk at the 6 and 6' positions can promote reductive elimination, leading to higher product yields.
Role in Photoredox Catalysis
Bipyridine complexes, particularly of ruthenium and iridium, are widely used as photoredox catalysts. Upon absorption of visible light, these complexes are excited to a long-lived triplet state, which can engage in single-electron transfer (SET) with organic substrates. The chelating nature of 2,2'-bipyridine is essential for the stability and photophysical properties of these catalysts.
The redox potentials of the photocatalyst can be tuned by modifying the substituents on the bipyridine ligands. Electron-donating groups make the complex more reducing in its excited state, while electron-withdrawing groups make it more oxidizing.
| Photocatalyst | E₁/₂ [M³⁺/M²⁺] (V vs SCE) | E₁/₂ [M²⁺/M⁺] (V vs SCE) |
| [Ru(bpy)₃]²⁺ | +0.77 | -0.81 |
| [Ru(4,4'-(Me)₂-bpy)₃]²⁺ | +0.76 | -0.97 |
| [Ru(4,4'-(CF₃)₂-bpy)₃]²⁺ | +1.28 | -0.44 |
Illustrative redox potentials demonstrating the electronic tuning of Ru-bipyridine photocatalysts.
Safety Operating Guide
Safe Disposal of [2,2'-Bipyridine]-4,4'-dicarbaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of [2,2'-Bipyridine]-4,4'-dicarbaldehyde is critical for ensuring personnel safety and environmental compliance in research and development settings. This document provides a detailed, step-by-step operational plan for the proper disposal of this chemical, consolidating safety information, procedural instructions, and waste management protocols.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for the most current and comprehensive hazard information. All personnel must be trained on the specific risks associated with this compound.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound:
| PPE Category | Specification | Color Palette Reference |
| Eye/Face Protection | Chemical safety goggles or a face shield. | #4285F4 (Goggles) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | #34A853 (Gloves) |
| Body Protection | Laboratory coat. | #FFFFFF |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | #F1F3F4 (Fume Hood) |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. It is crucial to adhere to all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Unused or expired this compound should be kept in its original, clearly labeled container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips must be collected in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste to be collected.
Potential for Chemical Neutralization (Pre-treatment)
For research laboratories, chemical neutralization may be a viable option to render the waste less hazardous before disposal, subject to institutional and regulatory approval. The following are potential methods for the neutralization of the aldehyde functional groups. Note: These procedures should be performed by trained personnel in a controlled laboratory setting and in consultation with your institution's EHS department.
Method A: Oxidation with Potassium Permanganate
Aldehydes can be oxidized to less reactive carboxylic acids.
-
Protocol:
-
In a fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Slowly add a solution of potassium permanganate (KMnO4) while stirring. The purple color of the permanganate will disappear as it reacts.
-
Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating the reaction is complete.
-
The resulting mixture, containing the corresponding dicarboxylic acid, should still be collected as hazardous waste for disposal, as it now contains manganese byproducts.
-
Method B: Adduct Formation with Sodium Bisulfite
Aromatic aldehydes react with sodium bisulfite to form water-soluble adducts, which can facilitate separation from other organic materials.
-
Protocol:
-
Dissolve the waste containing this compound in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO3) and stir vigorously.
-
The resulting aqueous solution containing the bisulfite adduct should be collected as hazardous waste.
-
Decontamination of Glassware
Glassware contaminated with this compound must be thoroughly decontaminated before reuse or disposal.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect the rinsate as hazardous waste.
-
Wash the glassware with soap and hot water.
-
Perform a final rinse with deionized water.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations.
Essential Safety and Operational Guide for [2,2'-Bipyridine]-4,4'-dicarbaldehyde
This guide provides critical safety protocols and logistical procedures for the handling and disposal of [2,2'-Bipyridine]-4,4'-dicarbaldehyde, ensuring the safety of researchers, scientists, and drug development professionals. The following information is synthesized from safety data sheets (SDS) to facilitate safe laboratory practices.
Hazard Identification:
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields or face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin | Chemical-resistant gloves | Inspect gloves prior to use and dispose of them properly after handling.[2] |
| Protective, impervious clothing | A complete suit protecting against chemicals may be necessary depending on the scale of work.[1][2] | |
| Respiratory | Full-face respirator or N95 dust mask | Use if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[1] |
Operational and Disposal Plans
1. Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][5][6]
-
Avoid Dust Formation: Take necessary precautions to prevent the formation of dust during handling.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[1][4] Wash hands thoroughly after handling the substance.[1][4][5]
-
Clothing: Contaminated clothing should be removed and washed before reuse.[4][6]
2. Storage Procedures:
-
Environment: Store in a dry, cool, and well-ventilated place.[1][4][7] The recommended storage temperature is between 2-8°C under an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents.
3. First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4][6]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][5][6] If skin irritation occurs, seek medical advice.[4][8]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4][8] Seek immediate medical attention.[5]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[1] Call a poison control center or doctor for treatment advice.[1][9]
4. Spill and Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined above to avoid contact with the substance and inhalation of dust.[2][10]
-
Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so.[1] Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][4] Do not let the product enter drains.[2][10][11]
5. Disposal Plan:
-
Waste Disposal: Dispose of the substance and its container at an approved waste disposal facility.[1][4][6][9] All disposal practices must be in accordance with federal, state, and local regulations.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 2,2'-Bipyridine-4,4'-dicarboxaldehyde | C12H8N2O2 | CID 4171663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. geneseo.edu [geneseo.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. chemodex.com [chemodex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
